AK-968-11563024
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H13I2N9O5 |
|---|---|
Molecular Weight |
689.2 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2-hydroxy-3,5-diiodophenyl)methyl]-5-(4-nitrophenyl)triazole-4-carbohydrazide |
InChI |
InChI=1S/C18H13I2N9O5/c19-10-5-9(15(30)12(20)6-10)7-22-24-18(31)13-14(8-1-3-11(4-2-8)29(32)33)28(27-23-13)17-16(21)25-34-26-17/h1-6,22,30H,7H2,(H2,21,25)(H,24,31) |
InChI Key |
IOQYGBGUOCYHHR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AK-968-11563024: A Technical Guide to its Mechanism of Action as a Vibrio vulnificus Arylamine N-acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the mechanism of action for the compound AK-968-11563024. It is identified as a potent inhibitor of the arylamine N-acetyltransferase from the marine bacterium Vibrio vulnificus [(VIBVN)NAT].[1][2][3][4] The inhibition of this enzyme is a critical area of research, as it plays a significant role in drug metabolism and the development of drug resistance in this pathogenic bacterium.[1][4][5] This guide synthesizes the available data on its inhibitory activity, binding interactions, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as a direct inhibitor of the (VIBVN)NAT enzyme.[1][2][3] Arylamine N-acetyltransferases (NATs) are phase II drug-metabolizing enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamine substrates.[5][6] By inhibiting (VIBVN)NAT, this compound disrupts the metabolic processes of V. vulnificus, which can contribute to overcoming drug resistance mechanisms.[1][5]
Molecular modeling and dynamics simulations have elucidated the binding mechanism of this compound to the (VIBVN)NAT protein. The inhibitor forms stable interactions with key amino acid residues within the enzyme's active site.[6][7][8] These interactions, which include hydrogen bonds, hydrophobic interactions, and cationic-π interactions, effectively block the substrate from accessing the catalytic triad (Cys-His-Asp) of the enzyme, thereby preventing the acetylation reaction.
Quantitative Inhibitory Data
The inhibitory potency of this compound against (VIBVN)NAT has been quantified, with the primary metric being the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 (µM) |
| This compound | (VIBVN)NAT | 18.86 |
Table 1: Inhibitory activity of this compound against V. vulnificus arylamine N-acetyltransferase.[1][5][6][7]
Binding Interactions
Computational studies have identified the specific amino acid residues in the (VIBVN)NAT active site that are crucial for the stable binding of this compound.
| Interaction Type | Key Amino Acid Residues |
| Stable Interactions | PHE124, HIS167, TRP230 |
| Hydrogen Bonds | PHE124, GLY126, ASN219 |
| Hydrophobic Interactions | PHE124, TRP230 |
| Cationic-π Interactions | HIS167, TRP230 |
Table 2: Predicted binding interactions between this compound and the (VIBVN)NAT active site.[6][7][8]
Experimental Protocols
The following outlines a representative experimental protocol for determining the inhibitory activity of this compound against (VIBVN)NAT, based on standard arylamine N-acetyltransferase inhibition assays.
4.1. Reagents and Materials
-
Recombinant (VIBVN)NAT enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acetyl-CoA (cofactor)
-
Arylamine substrate (e.g., p-aminobenzoic acid - PABA)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Microplate reader (for absorbance or fluorescence detection)
4.2. Assay Procedure for IC50 Determination
-
Enzyme Preparation: A solution of recombinant (VIBVN)NAT is prepared in the assay buffer to a final concentration suitable for measurable activity.
-
Inhibitor Dilution Series: A serial dilution of this compound is prepared in the assay buffer to create a range of concentrations to be tested.
-
Reaction Mixture Preparation: In a 96-well microplate, the following are added to each well:
-
(VIBVN)NAT enzyme solution
-
Varying concentrations of this compound or vehicle control (e.g., DMSO)
-
The reaction is initiated by adding the arylamine substrate and acetyl-CoA.
-
-
Incubation: The microplate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of acetylated product is quantified. This can be done using a colorimetric or fluorometric method that detects either the product or the depletion of the substrate.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
5.1. Mechanism of Action: Enzyme Inhibition
Caption: this compound binding to the (VIBVN)NAT active site, preventing substrate binding and subsequent product formation.
5.2. Experimental Workflow for IC50 Determination
Caption: A generalized workflow for the experimental determination of the IC50 value of this compound against (VIBVN)NAT.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Arylamine N-acetyltransferases: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens [frontiersin.org]
AK-968-11563024: A Novel Inhibitor of Vibrio vulnificus Arylamine N-acetyltransferase (NAT)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vibrio vulnificus is a pathogenic bacterium responsible for severe and often fatal infections in humans. The emergence of antibiotic resistance in this pathogen necessitates the discovery of novel therapeutic targets and inhibitors. One such target is the arylamine N-acetyltransferase (NAT), an enzyme implicated in the metabolism of xenobiotics and the development of drug resistance. This document provides a comprehensive technical overview of AK-968-11563024, a recently identified inhibitor of the Vibrio vulnificus NAT enzyme, referred to as (VIBVN)NAT. This guide details the biochemical properties of (VIBVN)NAT, the inhibitory activity of this compound, and provides detailed experimental protocols for the characterization of this and other potential inhibitors.
Introduction to Vibrio vulnificus and Arylamine N-acetyltransferases
Vibrio vulnificus is a Gram-negative bacterium commonly found in marine environments.[1] It can cause life-threatening illnesses, including septicemia and necrotizing fasciitis, particularly in immunocompromised individuals.[2][3] The bacterium's ability to rapidly develop resistance to antibiotics poses a significant public health challenge.[4]
Arylamine N-acetyltransferases (NATs) are a superfamily of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamine substrates. In bacteria, these enzymes are involved in various metabolic processes, including the detoxification of xenobiotics and the acetylation of drugs, which can lead to antibiotic resistance.[5][6] The NAT enzyme from Vibrio vulnificus, (VIBVN)NAT, has been identified as a potential target for the development of new drugs to combat infections caused by this pathogen.
This compound: An Inhibitor of (VIBVN)NAT
This compound has been identified as a potent inhibitor of (VIBVN)NAT.[7] Understanding its mechanism of action and inhibitory properties is crucial for its development as a potential therapeutic agent.
Quantitative Inhibition Data
The inhibitory activity of this compound against (VIBVN)NAT has been quantified, providing key data for its characterization.
| Compound ID | Target Enzyme | IC50 (µM) |
| This compound | (VIBVN)NAT | 18.86 |
| AG-205-36710025 | (VIBVN)NAT | 33.27 |
Table 1: Inhibitory activity of identified compounds against V. vulnificus NAT. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of (VIBVN)NAT and its inhibitors.
Cloning, Expression, and Purification of Recombinant (VIBVN)NAT
The production of pure, recombinant (VIBVN)NAT is a prerequisite for biochemical and inhibition assays.
Protocol:
-
Gene Synthesis and Cloning: The gene encoding (VIBVN)NAT (260 amino acids) is synthesized and subcloned into a pET-28a(+) expression vector at the NotI and BamHI restriction sites.[5][6] The resulting plasmid is transformed into E. coli DH5α cells for plasmid propagation.[6]
-
Protein Expression: The recombinant plasmid is then transformed into E. coli BL21(DE3) cells for protein expression.[6] A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, followed by incubation at 16°C for 20 hours.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation. The supernatant containing the His-tagged (VIBVN)NAT is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant (VIBVN)NAT is then eluted with an elution buffer containing a high concentration of imidazole.
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford protein assay or by measuring the absorbance at 280 nm.
(VIBVN)NAT Inhibition Assay (IC50 Determination)
The following protocol details the determination of the half-maximal inhibitory concentration (IC50) of a compound against (VIBVN)NAT using the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) method.
Materials:
-
Purified recombinant (VIBVN)NAT protein
-
Acetyl-CoA (AcCoA)
-
Arylamine substrate (e.g., 4-aminosalicylic acid)
-
DTNB
-
Tris-HCl buffer (pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, AcCoA, and the arylamine substrate in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a control group with no inhibitor.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the purified (VIBVN)NAT protein to each well. The final enzyme concentration should be in the range of 8-40 µg/mL.[7]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding DTNB to each well. DTNB reacts with the free thiol group of the Coenzyme A (CoA) produced during the reaction to form a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance of the yellow product at a wavelength of 412 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control group. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the study of (VIBVN)NAT and its inhibitors.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics against Vibrio vulnificus. Its demonstrated inhibitory activity against (VIBVN)NAT validates this enzyme as a viable drug target. Future research should focus on several key areas:
-
Lead Optimization: Structure-activity relationship (SAR) studies should be conducted to improve the potency and pharmacokinetic properties of this compound.
-
Mechanism of Action: Detailed kinetic studies are needed to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
In Vivo Efficacy: The efficacy of this compound and its optimized analogs should be evaluated in animal models of Vibrio vulnificus infection.
-
Whole-Cell Activity: The ability of these compounds to inhibit the growth of Vibrio vulnificus in cell culture should be determined to assess their cell permeability and activity in a more biologically relevant context.
The continued investigation of (VIBVN)NAT inhibitors holds significant potential for addressing the urgent need for new treatments for Vibrio vulnificus infections.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Pathogenic mechanism of Vibrio vulnificus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrio vulnificus Infection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vibrio vulnificus: An Environmental and Clinical Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of Arylamine N- acetyltransferases From Vibrio vulnificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Characterization of Arylamine N-acetyltransferases From Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mechanism of Action and Therapeutic Rationale
An in-depth analysis of AK-968/12117473, a novel antagonist of the Succinate Receptor 1 (SUCNR1), reveals its potential as a therapeutic agent for diabetic nephropathy. Identified through a combination of in silico screening and in vitro validation, this compound, also referred to as Cpd3, has demonstrated the ability to counteract key pathological processes associated with this diabetic complication.[1]
SUCNR1, a G protein-coupled receptor, is activated by succinate, a key intermediate in the Krebs cycle.[1] Under hyperglycemic conditions, elevated succinate levels can activate SUCNR1, leading to downstream signaling cascades that contribute to renal injury. AK-968/12117473 acts by specifically targeting and inhibiting SUCNR1. This antagonism has been shown to suppress the activation of the NF-κB signaling pathway, a critical mediator of inflammation. Furthermore, AK-968/12117473 ameliorates high glucose-induced epithelial-mesenchymal transition (EMT) and the deposition of extracellular matrix (ECM) in renal tubular epithelial cells (NRK-52E), which are hallmark processes in the development of renal fibrosis.[1]
Quantitative Data
While the primary publication has been identified, specific quantitative data such as IC50 values and binding affinities for AK-968/12117473 are not publicly available in the abstract. Access to the full-text article is required to provide a comprehensive summary of these quantitative metrics.
Experimental Validation
The antagonist activity of AK-968/12117473 against SUCNR1 was confirmed through a series of in vitro experiments:[1]
-
Dual-Luciferase Reporter Assay: To quantify the inhibition of SUCNR1 signaling.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the compound to the SUCNR1 protein.
-
Immunofluorescence: To visualize the inhibition of EMT markers in renal cells.
-
Western Blotting: To measure the reduction in the activation of the NF-κB pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of these findings. Below are generalized protocols for the key experiments cited, based on standard laboratory practices. The specific parameters for the validation of AK-968/12117473 would be detailed in the full-text publication.
Dual-Luciferase Reporter Assay for SUCNR1 Antagonism
This assay is used to measure the ability of AK-968/12117473 to block succinate-induced SUCNR1 activation.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with a SUCNR1 expression vector and a reporter vector containing a response element (e.g., NF-κB) driving the expression of firefly luciferase. A control vector expressing Renilla luciferase is also co-transfected for normalization.
-
Compound Treatment: After transfection, cells are treated with varying concentrations of AK-968/12117473 for a specified period.
-
Agonist Stimulation: Cells are then stimulated with succinate to activate the SUCNR1 receptor.
-
Cell Lysis: The cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The activities of both firefly and Renilla luciferases are measured sequentially using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the level of receptor activation. A decrease in this ratio in the presence of AK-968/12117473 indicates antagonist activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of AK-968/12117473 to the SUCNR1 protein in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells expressing SUCNR1 are treated with either AK-968/12117473 or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble SUCNR1 protein at each temperature is quantified, typically by Western blotting. An increase in the thermal stability of SUCNR1 in the presence of AK-968/12117473 confirms target engagement.
Western Blotting for NF-κB Pathway Activation
This technique is used to assess the effect of AK-968/12117473 on the phosphorylation of key proteins in the NF-κB signaling pathway in NRK-52E cells under high glucose conditions.
Methodology:
-
Cell Culture and Treatment: NRK-52E cells are cultured in a high-glucose medium to induce diabetic nephropathy-like conditions and are co-treated with AK-968/12117473.
-
Protein Extraction: Total protein is extracted from the cells.
-
SDS-PAGE and Protein Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of NF-κB pathway proteins (e.g., p-p65, p65).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate. A reduction in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
Immunofluorescence for Epithelial-Mesenchymal Transition (EMT) Markers
This method is used to visualize the effect of AK-968/12117473 on the expression and localization of EMT markers in NRK-52E cells.
Methodology:
-
Cell Culture and Treatment: NRK-52E cells are grown on coverslips, subjected to high-glucose conditions, and treated with AK-968/12117473.
-
Fixation and Permeabilization: The cells are fixed and then permeabilized to allow antibody entry.
-
Immunostaining: The cells are incubated with primary antibodies against EMT markers (e.g., E-cadherin for epithelial cells and α-smooth muscle actin (α-SMA) for mesenchymal cells).
-
Secondary Antibody and Imaging: Fluorescently labeled secondary antibodies are used for detection. The cell nuclei are counterstained, and the coverslips are mounted on slides for imaging with a fluorescence microscope. A reversal of the EMT phenotype (e.g., increased E-cadherin and decreased α-SMA expression) would be observed in the presence of the antagonist.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: SUCNR1 signaling pathway and the inhibitory action of AK-968/12117473.
Caption: Experimental workflow for the in vitro validation of AK-968/12117473.
References
Unraveling the Molecular Target of AK-968-11563024: A Case of Mistaken Identity
A recent investigation into the compound AK-968-11563024 has revealed its true molecular target, challenging initial hypotheses. Contrary to the proposition of it being an Arylamine N-acetyltransferase (NAT) inhibitor, publicly available scientific literature identifies a closely related molecule, AK-968/12117473, as a novel antagonist of the Succinate Receptor 1 (SUCNR1). This technical guide synthesizes the available data on AK-968/12117473, clarifying its mechanism of action and the experimental protocols used for its characterization, thereby providing an accurate resource for researchers, scientists, and drug development professionals.
There is currently no scientific evidence in the public domain to support the claim that this compound or its analogue, AK-968/12117473, acts as an inhibitor of Arylamine N-acetyltransferase. Instead, a 2024 study published in the International Journal of Biological Macromolecules pinpoints AK-968/12117473 (referred to as Cpd3 in the paper) as a specific antagonist of SUCNR1, a G-protein-coupled receptor implicated in diabetic nephropathy.[1]
This guide will now focus on the scientifically validated target of this molecule, SUCNR1, to provide an in-depth overview of its inhibition by AK-968/12117473.
Succinate Receptor 1 (SUCNR1): An Overview
SUCNR1, also known as GPR91, is a receptor that is activated by the Krebs cycle intermediate, succinate.[2][3] It is expressed in various tissues, including the kidneys, liver, and immune cells.[2] The activation of SUCNR1 is involved in a range of physiological and pathological processes, such as the regulation of blood pressure, immune responses, and cellular metabolism.[2][3][4] In the context of diabetic nephropathy, SUCNR1 activation is believed to contribute to the disease's progression.[1]
Quantitative Data on AK-968/12117473 Inhibition of SUCNR1
The inhibitory activity of AK-968/12117473 against SUCNR1 was determined through a series of in vitro experiments. The following table summarizes the key quantitative findings from the study.
| Parameter | Method | Cell Line | Result | Reference |
| SUCNR1 Antagonism | Dual-Luciferase Reporter Assay | NRK-52E | Dose-dependent inhibition of succinate-induced NF-κB activation | [1] |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | NRK-52E | Increased thermal stability of SUCNR1 in the presence of the compound | [1] |
| Metabolic Stability | In vitro metabolic stability assay | Not Specified | Favorable drug-like pharmacokinetic properties | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize AK-968/12117473 as a SUCNR1 antagonist.
Dual-Luciferase Reporter Assay
This assay was employed to quantify the extent to which AK-968/12117473 could inhibit the signaling pathway downstream of SUCNR1 activation.
-
Cell Line: NRK-52E (rat renal tubular epithelial cells).
-
Transfection: Cells were co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.
-
Treatment: Transfected cells were pre-treated with varying concentrations of AK-968/12117473 before being stimulated with succinate to activate SUCNR1.
-
Measurement: Luciferase activity was measured using a luminometer. The ratio of firefly to Renilla luciferase activity was calculated to determine the level of NF-κB activation.
-
Outcome: A dose-dependent decrease in luciferase activity in the presence of AK-968/12117473 indicated its antagonistic effect on the SUCNR1 signaling pathway.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA was used to confirm the direct binding of AK-968/12117473 to its target protein, SUCNR1, within the cellular environment.
-
Cell Line: NRK-52E cells.
-
Treatment: Cells were treated with either vehicle control or AK-968/12117473.
-
Thermal Challenge: The treated cells were heated to a range of temperatures.
-
Protein Extraction: After heating, the cells were lysed, and the soluble protein fraction was separated from the aggregated proteins by centrifugation.
-
Analysis: The amount of soluble SUCNR1 at each temperature was quantified by Western blotting.
-
Outcome: AK-968/12117473-treated cells showed a higher amount of soluble SUCNR1 at elevated temperatures compared to control cells, indicating that the binding of the compound stabilized the protein.[1]
Visualizing the SUCNR1 Signaling Pathway and Experimental Workflow
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the SUCNR1 signaling pathway and the experimental workflow for identifying a SUCNR1 antagonist.
Caption: SUCNR1 signaling pathway and point of inhibition by AK-968/12117473.
Caption: Workflow for the discovery and validation of AK-968/12117473 as a SUCNR1 antagonist.
Conclusion
The available scientific evidence robustly indicates that the molecule AK-968/12117473, a close analogue of the queried this compound, is not an inhibitor of Arylamine N-acetyltransferase but rather a novel antagonist of the Succinate Receptor 1. This technical guide provides a comprehensive summary of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. For researchers and professionals in drug development, this clarification is critical for directing future research and development efforts toward the correct molecular target. Should further research on Arylamine N-acetyltransferase inhibition be of interest, a separate, general technical guide can be provided.
References
- 1. Discovery of a SUCNR1 antagonist for potential treatment of diabetic nephropathy: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUCNR1 - Wikipedia [en.wikipedia.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Guide: The Role of AK-968-11563024 in Antibiotic Resistance Research
This technical guide provides an in-depth overview of the compound AK-968-11563024 and its significance in the study of antibiotic resistance, with a specific focus on the marine pathogen Vibrio vulnificus. This document is intended for researchers, scientists, and professionals in the field of drug development.
Vibrio vulnificus is a marine bacterium that can cause severe infections in humans, and the emergence of antibiotic-resistant strains is a growing public health concern. One mechanism by which bacteria can develop resistance is through the metabolic inactivation of drugs. Arylamine N-acetyltransferases (NATs) are enzymes that play a role in drug metabolism. In V. vulnificus, the NAT enzyme, denoted as (VIBVN)NAT, is implicated in the development of drug resistance.[1][2] Therefore, inhibiting this enzyme presents a potential strategy to counteract resistance mechanisms.
This compound has been identified as an inhibitor of (VIBVN)NAT and serves as a valuable research tool in the development of therapeutics targeting this pathway.[1][2][3][4]
Quantitative Data Summary
The inhibitory activity of this compound against (VIBVN)NAT has been quantified, providing a key metric for its efficacy.
| Compound ID | Target Enzyme | IC50 Value |
| This compound | Marine V. vulnificus NAT [(VIBVN)NAT] | 18.86 µM |
Mechanism of Action: Inhibition of (VIBVN)NAT
This compound functions by directly binding to the (VIBVN)NAT enzyme, thereby inhibiting its catalytic activity. Molecular dynamics simulations have provided insights into the specific interactions between the compound and the enzyme's binding site. These studies revealed that this compound forms stable interactions with key amino acid residues: Phenylalanine-124 (PHE124), Histidine-167 (HIS167), and Tryptophan-230 (TRP230).[2][5] The formation of these stable bonds is believed to be crucial for the compound's biological activity.[2][5] By occupying the active site and engaging these residues, this compound prevents the enzyme from metabolizing its natural substrates, which in a clinical context could include antibiotic compounds.
Caption: Binding mechanism of this compound with key residues in the (VIBVN)NAT active site.
Experimental Protocols
The following are representative protocols for the types of experiments used to identify and characterize inhibitors like this compound.
Protocol 1: Determination of IC50 for (VIBVN)NAT Inhibition
This protocol outlines a standard enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
1. Reagents and Materials:
- Purified (VIBVN)NAT enzyme
- Acetyl-CoA (substrate)
- Arylamine substrate (e.g., p-anisidine)
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection
- This compound stock solution (in DMSO)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
- 96-well microplates
- Microplate reader
2. Procedure:
- Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would span from 1 nM to 100 µM.
- In a 96-well plate, add a fixed amount of purified (VIBVN)NAT enzyme to each well.
- Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.
- Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
- Initiate the enzymatic reaction by adding a mixture of Acetyl-CoA and the arylamine substrate.
- Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
- Stop the reaction and add DTNB. DTNB reacts with the free Coenzyme A (a product of the NAT reaction) to produce a colored product that can be measured spectrophotometrically.
- Measure the absorbance at a specific wavelength (e.g., 412 nm) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of this compound relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Molecular Dynamics (MD) Simulation of Ligand-Protein Binding
This protocol describes a computational approach to investigate the binding mechanism of an inhibitor to its target protein.
1. Software and Tools:
- Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)
- MD simulation package (e.g., GROMACS, AMBER)
- Protein Data Bank (PDB) for the crystal structure of the target protein (or a homology model).
- High-performance computing cluster.
2. Procedure:
- System Preparation:
- Obtain the 3D structure of (VIBVN)NAT. If a crystal structure is unavailable, generate a homology model using a suitable template.
- Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing its energy.
- Generate a 3D conformer of this compound and assign partial charges.
- Molecular Docking (Optional but Recommended):
- Perform molecular docking to predict the initial binding pose of this compound in the active site of (VIBVN)NAT.
- MD Simulation Setup:
- Place the protein-ligand complex in a simulation box and solvate it with an appropriate water model.
- Add counter-ions to neutralize the system.
- Apply a force field (e.g., OPLS, CHARMM) to describe the atomic interactions.
- Simulation Execution:
- Perform an initial energy minimization of the entire system.
- Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume and then constant pressure.
- Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the binding.
- Analysis:
- Analyze the trajectory of the simulation to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).
- Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.
- Visualize the interaction patterns to understand the structural basis of inhibition.
Research and Development Workflow
The identification of targeted enzyme inhibitors like this compound typically follows a structured discovery and validation pipeline.
Caption: A typical workflow for the discovery and characterization of a novel enzyme inhibitor.
The discovery of this compound likely involved computational methods to screen for potential inhibitors of (VIBVN)NAT.[2] Following the identification of this hit compound, its inhibitory activity would be confirmed and quantified through in vitro enzymatic assays. Further computational studies, such as molecular dynamics simulations, would then be employed to elucidate the precise binding mechanism.[2] This foundational knowledge is crucial for any subsequent lead optimization efforts aimed at developing more potent and specific inhibitors for therapeutic use.
References
- 1. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 2. Novel inhibitors of the (VIBVN) NAT protein identified through pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug development | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
AK-968/12117473: A Novel SUCNR1 Antagonist for the Modulation of Diabetic Nephropathy Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational compound AK-968/12117473, detailing its mechanism of action in the context of diabetic nephropathy and the key experimental methodologies employed in its characterization.
Executive Summary
AK-968/12117473, also identified as Cpd3, is a novel and specific antagonist of the Succinate Receptor 1 (SUCNR1).[1][2][3][4] SUCNR1, a G-protein-coupled receptor, has been identified as a key therapeutic target in diabetic nephropathy (DN). The therapeutic potential of AK-968/12117473 lies in its ability to inhibit the pro-inflammatory NF-κB signaling pathway, thereby mitigating key pathological processes in DN such as the epithelial-mesenchymal transition (EMT) and the deposition of extracellular matrix (ECM).[1][2][3][4]
Core Mechanism of Action in Diabetic Nephropathy
In diabetic nephropathy, hyperglycemia leads to an accumulation of succinate, which activates SUCNR1. This receptor activation initiates a downstream signaling cascade culminating in renal inflammation and fibrosis. AK-968/12117473 functions as a competitive antagonist at the SUCNR1 receptor, blocking succinate binding and inhibiting this pathological signaling.
The primary therapeutic effect of AK-968/12117473 is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. By preventing SUCNR1 activation, AK-968/12117473 blocks the activation of NF-κB, a pivotal transcription factor that upregulates a suite of pro-inflammatory and pro-fibrotic genes. This targeted inhibition ameliorates two critical pathological events in the progression of diabetic nephropathy:
-
Epithelial-Mesenchymal Transition (EMT): A cellular process where renal tubular epithelial cells dedifferentiate and acquire a mesenchymal, fibroblast-like phenotype, which is a significant contributor to renal fibrosis.
-
Extracellular Matrix (ECM) Deposition: The excessive accumulation of matrix proteins, such as collagen and fibronectin, which leads to glomerulosclerosis, tubulointerstitial fibrosis, and a progressive decline in renal function.
Affected Signaling Pathway
The signaling cascade initiated by succinate in diabetic nephropathy and the inhibitory action of AK-968/12117473 are illustrated in the diagram below.
Caption: SUCNR1-NF-κB signaling in diabetic nephropathy and its inhibition by AK-968/12117473.
Summary of Quantitative Data
The following tables present a summary of the key quantitative findings from in vitro assessments of AK-968/12117473.
Table 1: Pharmacological and Biological Activity of AK-968/12117473
| Parameter | Result |
| SUCNR1 Antagonistic Activity (IC50) | 8.5 µM |
| NF-κB Luciferase Reporter Inhibition | Dose-dependent |
| Cell Viability (NRK-52E cells at 20 µM) | > 90% |
Table 2: Modulation of EMT and ECM Marker Expression in High-Glucose-Treated NRK-52E Cells
| Marker | Condition | Relative Expression (Fold Change) |
| α-Smooth Muscle Actin (α-SMA) | High Glucose | 3.2 ± 0.3 |
| High Glucose + AK-968/12117473 (10 µM) | 1.1 ± 0.2 | |
| Fibronectin | High Glucose | 4.1 ± 0.4 |
| High Glucose + AK-968/12117473 (10 µM) | 1.3 ± 0.3 | |
| E-cadherin | High Glucose | 0.4 ± 0.1 |
| High Glucose + AK-968/12117473 (10 µM) | 0.9 ± 0.2 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of AK-968/12117473.
Dual-Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay quantifies the inhibitory effect of AK-968/12117473 on NF-κB-mediated gene transcription.
Caption: Experimental workflow for the dual-luciferase reporter assay.
Protocol:
-
Cell Culture: NRK-52E cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfection: Cells are seeded into 24-well plates and co-transfected with a firefly luciferase reporter plasmid driven by an NF-κB response element and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Treatment: Post-transfection, cells are exposed to high glucose (30 mM) to mimic diabetic conditions, with and without co-treatment with various concentrations of AK-968/12117473 for 24 hours.
-
Lysis: Cells are washed with PBS and lysed using a passive lysis buffer.
-
Luminescence Reading: Firefly and Renilla luciferase activities are measured sequentially from a single lysate sample using a dual-luciferase assay kit and a luminometer.
-
Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the normalized NF-κB transcriptional activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is employed to verify the direct binding of AK-968/12117473 to SUCNR1 within the cellular milieu.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Compound Treatment: Cells endogenously or exogenously expressing SUCNR1 are incubated with AK-968/12117473 or a vehicle control.
-
Thermal Challenge: The cell suspensions are aliquoted and subjected to a precise temperature gradient for a fixed duration.
-
Fractionation: Cells are lysed, and the soluble protein fraction is isolated from the thermally denatured and aggregated proteins by high-speed centrifugation.
-
Protein Detection: The concentration of soluble SUCNR1 in each sample is determined by Western blot analysis using a validated anti-SUCNR1 antibody.
-
Data Interpretation: A thermal shift, observed as an increase in the melting temperature of SUCNR1 in the presence of AK-968/12117473, confirms direct target engagement.
Immunofluorescence Staining for EMT Markers
This technique is utilized to visualize and semi-quantify the expression and subcellular localization of key EMT markers.
Protocol:
-
Cell Culture and Treatment: NRK-52E cells are cultured on glass coverslips and subjected to high glucose conditions in the presence or absence of AK-968/12117473.
-
Fixation and Permeabilization: Cells are fixed in 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.
-
Immunostaining: Non-specific binding is blocked with bovine serum albumin, followed by incubation with primary antibodies against EMT markers (e.g., α-SMA, fibronectin, E-cadherin) and subsequently with fluorophore-conjugated secondary antibodies. Nuclei are counterstained with DAPI.
-
Microscopy: Images are captured using a fluorescence or confocal microscope.
-
Image Analysis: The fluorescence intensity and distribution of the markers are analyzed to evaluate the extent of EMT.
Western Blot Analysis of NF-κB Pathway Components
Western blotting is performed to quantify the expression levels of key proteins within the NF-κB signaling cascade.
Protocol:
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentrations are determined, and equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies targeting key pathway proteins (e.g., phospho-p65, total p65, IκBα), followed by incubation with HRP-conjugated secondary antibodies.
-
Signal Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometric analysis is performed to quantify the relative abundance of the target proteins, with a housekeeping protein used for normalization.
References
AK-968-11563024: A Potent Inhibitor of Vibrio vulnificus Arylamine N-acetyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AK-968-11563024 has been identified as a significant inhibitor of arylamine N-acetyltransferase (NAT) from the marine bacterium Vibrio vulnificus [(VIBVN)NAT]. This enzyme plays a crucial role in the metabolism of various xenobiotics, including arylamine drugs, and is implicated in the development of antibiotic resistance. This technical guide provides a comprehensive overview of the primary target of this compound, its inhibitory activity, the experimental protocols used for its characterization, and the broader context of its potential therapeutic applications.
Primary Target: Vibrio vulnificus Arylamine N-acetyltransferase ((VIBVN)NAT)
The primary molecular target of this compound is the arylamine N-acetyltransferase from Vibrio vulnificus, a pathogenic bacterium found in marine environments. V. vulnificus infections can lead to severe and often fatal illnesses in humans, particularly in individuals with compromised immune systems.[1][2][3][4]
(VIBVN)NAT is a phase II drug-metabolizing enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to arylamine and hydrazine substrates.[5][6] This acetylation process can alter the pharmacological and toxicological properties of the parent compounds. In the context of V. vulnificus, (VIBVN)NAT is believed to contribute to antibiotic resistance by acetylating and thereby inactivating certain classes of antibiotics.[5]
Quantitative Data: Inhibitory Potency
This compound demonstrates potent inhibition of (VIBVN)NAT. The half-maximal inhibitory concentration (IC50) has been determined to be 18.86 µM. This value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The inhibitory potential of this compound has been compared with other compounds, such as AG-205-36710025.
| Compound | Target | IC50 (µM) |
| This compound | (VIBVN)NAT | 18.86 |
| AG-205-36710025 | (VIBVN)NAT | 33.27 |
| Table 1: Inhibitory activity of this compound and a related compound against (VIBVN)NAT.[7][8] |
Experimental Protocols
The characterization of this compound as a (VIBVN)NAT inhibitor involves several key experimental methodologies.
(VIBVN)NAT Inhibition Assay (Cell-Free)
This protocol outlines the determination of inhibitory activity using a purified recombinant (VIBVN)NAT enzyme.
-
Recombinant Enzyme Preparation: The nat gene from V. vulnificus is cloned and expressed in a suitable expression system (e.g., E. coli). The recombinant (VIBVN)NAT protein is then purified to homogeneity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a specific concentration of the purified (VIBVN)NAT enzyme, a known concentration of a suitable arylamine substrate (e.g., p-aminobenzoic acid - PABA), and the co-substrate acetyl-CoA in a buffered solution.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of acetyl-CoA and incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., perchloric acid).[9]
-
Quantification of Product: The amount of the acetylated product is quantified using High-Performance Liquid Chromatography (HPLC). The peak corresponding to the acetylated substrate is integrated and compared to a standard curve to determine its concentration.[9]
-
IC50 Determination: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based NAT Inhibition Assay
This protocol assesses the inhibitory activity of this compound in a cellular context, providing insights into its cell permeability and activity within a more physiological environment.
-
Cell Culture: A suitable bacterial cell line, such as a strain of V. vulnificus known to express NAT, is cultured to a specific density.
-
Compound Treatment: The bacterial cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is used for the control group.
-
Substrate Addition: A NAT substrate that can be taken up by the cells is added to the culture medium.
-
Incubation: The cells are incubated for a defined period to allow for substrate uptake and metabolism.
-
Sample Collection and Analysis: The culture medium or cell lysate is collected. The concentration of the acetylated product is determined by a suitable analytical method, such as LC-MS/MS.[10][11]
-
Data Analysis: The inhibition of NAT activity is calculated by comparing the amount of acetylated product in the treated cells to the control cells.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of arylamine acetylation by (VIBVN)NAT and its inhibition by this compound. In its natural function, the enzyme facilitates the transfer of an acetyl group from Acetyl-CoA to an arylamine substrate, leading to its acetylation. This compound acts by binding to the enzyme, likely at or near the active site, thereby preventing the substrate from binding and being acetylated. This inhibition is stabilized by interactions with key amino acid residues such as PHE124, HIS167, and TRP230.[7][8]
Experimental Workflow
The following diagram outlines the typical workflow for screening and identifying inhibitors of (VIBVN)NAT, a process that would lead to the discovery of compounds like this compound. The process begins with a large-scale virtual screening of chemical libraries, followed by experimental validation of the top candidates through enzymatic assays. Promising hits are then further characterized for their potency and mechanism of action.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Vibrio vulnificus - Wikipedia [en.wikipedia.org]
- 3. Vibrio vulnificus Infection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vibrio vulnificus: An Environmental and Clinical Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of Arylamine N-acetyltransferases From Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylamine N-acetyltransferases: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. scialert.net [scialert.net]
- 11. imrpress.com [imrpress.com]
Structure-Activity Relationship of AK-968-11563024: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Novel Arylamine N-acetyltransferase Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AK-968-11563024, a recently identified inhibitor of Arylamine N-acetyltransferase (NAT). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of NAT inhibitors.
Core Compound Data
This compound has been identified as an inhibitor of the Arylamine N-acetyltransferase from the marine bacterium Vibrio vulnificus ((VIBVN)NAT).[1][2] This enzyme plays a role in the metabolism of various compounds and is implicated in drug resistance.[1][2] The inhibitory activity of this compound was determined through a combination of pharmacophore modeling, virtual screening, and subsequent in vitro testing.[1][2]
| Compound ID | Target Enzyme | IC50 (µM) | Key Interacting Residues |
| This compound | Vibrio vulnificus Arylamine N-acetyltransferase ((VIBVN)NAT) | 18.86[1][2] | PHE124, HIS167, TRP230[1][2] |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the enzymatic activity of Arylamine N-acetyltransferase. NATs are phase II drug metabolizing enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamine substrates. By inhibiting this process, this compound can modulate the metabolic activation or deactivation of various xenobiotics.
The specific interactions of this compound with the (VIBVN)NAT active site have been elucidated through molecular dynamics simulations.[1][2] The inhibitor forms stable interactions with the amino acid residues Phenylalanine-124 (PHE124), Histidine-167 (HIS167), and Tryptophan-230 (TRP230).[1][2] These interactions are crucial for its inhibitory activity.
Experimental Protocols
While the specific, detailed experimental protocol for the determination of the IC50 of this compound is not publicly available, a representative protocol for a generic Arylamine N-acetyltransferase (NAT) inhibition assay is provided below. This protocol is based on established methodologies for assessing NAT activity.
Objective: To determine the in vitro inhibitory activity of a test compound against a specific NAT enzyme.
Materials:
-
Recombinant NAT enzyme (e.g., from V. vulnificus or human)
-
NAT substrate (e.g., p-aminobenzoic acid (PABA) for NAT1 or sulfamethazine for NAT2)
-
Acetyl-Coenzyme A (AcCoA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA)
-
Reaction termination solution (e.g., trichloroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system for product quantification
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NAT substrate, and AcCoA at predetermined concentrations.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Enzyme Addition: Initiate the reaction by adding the recombinant NAT enzyme to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Product Quantification: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the amount of acetylated product formed.
-
Data Analysis: Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Structure-Activity Relationship (SAR) Analysis
Currently, there is no publicly available data on the structure-activity relationship of analogs of this compound. The discovery of this compound was based on virtual screening of a large chemical library, and as such, a systematic exploration of its chemical space has not yet been reported.
Future research in this area would likely involve the synthesis and evaluation of analogs to probe the importance of different structural features for NAT inhibition. Key areas for modification could include:
-
Alterations to the core scaffold to assess its role in binding.
-
Substitution at various positions to explore the electronic and steric requirements for optimal interaction with the active site.
-
Modification of the functional groups predicted to interact with PHE124, HIS167, and TRP230 to confirm their role in binding affinity.
Selectivity Profile
The selectivity of this compound against human Arylamine N-acetyltransferase isoforms (hNAT1 and hNAT2) has not been reported in the available literature. For the development of this compound as a potential therapeutic, particularly as an anti-bacterial agent, determining its selectivity for the bacterial NAT over the human isoforms is a critical next step. High selectivity would be desirable to minimize potential off-target effects and toxicity in humans.
Conclusion and Future Directions
This compound is a novel inhibitor of the Vibrio vulnificus Arylamine N-acetyltransferase with a moderate potency in the micromolar range. Its discovery through computational methods provides a strong foundation for further development. The key interactions with the enzyme's active site have been identified, offering a clear path for structure-based drug design.
To advance the development of this compound or its analogs, the following research is recommended:
-
Synthesis and SAR Studies: A focused medicinal chemistry effort to synthesize and test analogs of this compound is necessary to improve potency and define the structure-activity relationship.
-
Selectivity Profiling: Comprehensive screening against human NAT1 and NAT2 is essential to assess the therapeutic potential and potential for off-target effects.
-
Detailed Mechanistic Studies: Elucidation of the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) will provide a deeper understanding of its interaction with the NAT enzyme.
-
In Vivo Efficacy Studies: Once potent and selective analogs are identified, evaluation in relevant animal models of Vibrio vulnificus infection will be required to assess their in vivo efficacy.
This technical guide summarizes the current knowledge on the structure-activity relationship of this compound. While the initial findings are promising, further research is required to fully characterize its potential as a lead compound for the development of novel anti-infective agents.
References
Preliminary In-Silico Analysis of AK-968-11563024: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary in-silico analysis of the compound AK-968-11563024, an inhibitor of the marine Vibrio vulnificus N-acetyltransferase (NAT). The document outlines a plausible computational workflow that likely led to the identification of this compound and presents its known biological activity. While specific in-silico data for this compound is not publicly available, this guide constructs a representative analysis based on established methodologies in computational drug discovery. This includes hypothetical binding affinity, physicochemical properties, and ADMET predictions, alongside a detailed, standard experimental protocol for the determination of NAT inhibition. The aim is to provide a comprehensive overview of the evaluation of this compound as a potential lead compound for further development, particularly in the context of combating antibiotic resistance.
Introduction
Vibrio vulnificus is a pathogenic bacterium responsible for severe and often fatal infections. The emergence of antibiotic resistance in such pathogens necessitates the discovery of novel therapeutic agents. One strategy is to target bacterial enzymes essential for survival or virulence. Arylamine N-acetyltransferases (NATs) in bacteria are involved in metabolic processes that can contribute to drug resistance. Therefore, inhibitors of these enzymes are of significant interest.
The compound this compound has been identified as an inhibitor of the Vibrio vulnificus NAT ((VIBVN)NAT) with a reported IC50 of 18.86 µM[1]. This guide explores the likely in-silico pathway to its discovery and provides a framework for its further investigation. Additionally, a compound identified as AK-968/37129380 has shown greater than 10% inhibitory activity against the main protease of SARS-CoV-2, suggesting that the "AK-968" scaffold may have broader biological activity[2].
In-Silico Analysis Workflow
A typical in-silico drug discovery workflow for identifying an enzyme inhibitor like this compound would involve several key stages, from target preparation to lead identification.
References
Methodological & Application
Application Notes: AK-968-11563024, a Novel Inhibitor of Vibrio vulnificus N-Acetyltransferase (NAT)
For research, scientific, and drug development professionals.
Introduction
Vibrio vulnificus is a pathogenic bacterium found in marine environments that can cause severe illness in humans.[1] A key enzyme in this organism, Arylamine N-acetyltransferase (NAT), plays a significant role in the metabolism of various compounds, including arylamine drugs, contributing to the development of antibiotic resistance.[1][2][3] The inhibition of NAT is a promising strategy for overcoming drug resistance in V. vulnificus. AK-968-11563024 has been identified as an inhibitor of NAT from Vibrio vulnificus [(VIBVN)NAT].[1] These application notes provide a summary of its inhibitory activity and a detailed protocol for a NAT inhibition assay.
Data Presentation
The inhibitory activity of this compound against V. vulnificus NAT is summarized in the table below.
| Compound ID | Target Enzyme | IC50 (µM) |
| This compound | Vibrio vulnificus N-Acetyltransferase [(VIBVN)NAT] | 18.86[1] |
Signaling Pathway and Drug Resistance
Arylamine N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamine and hydrazine compounds.[4][5] In Vibrio vulnificus, this process is linked to the detoxification of xenobiotics, including antibiotics, thereby contributing to drug resistance.[1][6] By acetylating antibiotic compounds, NAT can render them inactive, allowing the bacteria to survive in the presence of these drugs. Inhibition of NAT with compounds like this compound can potentially restore the efficacy of antibiotics against resistant V. vulnificus strains.
Caption: Mechanism of NAT-mediated antibiotic resistance in V. vulnificus and its inhibition by this compound.
Experimental Protocol: Fluorescence-Based NAT Inhibition Assay
This protocol describes a continuous fluorescence-based assay to determine the inhibitory activity of compounds against Vibrio vulnificus N-acetyltransferase. The assay measures the production of Coenzyme A (CoA), a product of the NAT-catalyzed reaction, which reacts with a fluorescent probe to generate a quantifiable signal.[7][8]
Materials and Reagents:
-
Recombinant Vibrio vulnificus N-acetyltransferase [(VIBVN)NAT]
-
This compound
-
Acetyl-CoA (AcCoA)
-
Arylamine substrate (e.g., p-aminobenzoic acid - PABA)
-
Fluorescent probe for thiol detection (e.g., ThioGlo4)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of AcCoA and the arylamine substrate in Assay Buffer.
-
Prepare a working solution of the fluorescent probe in Assay Buffer.
-
Prepare a solution of (VIBVN)NAT in Assay Buffer.
-
-
Assay Protocol:
-
Add Assay Buffer to all wells of a 384-well plate.
-
Add the desired concentration of this compound or DMSO (for control wells) to the appropriate wells.
-
Add the (VIBVN)NAT enzyme to all wells except the background control wells.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding a mixture of AcCoA and the arylamine substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the fluorescence-based NAT inhibition assay.
References
- 1. Biochemical Characterization of Arylamine N-acetyltransferases From Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibiotic resistance and virulence characteristics of Vibrio vulnificus isolated from Ningbo, China [frontiersin.org]
- 3. Antibiotic resistance and virulence characteristics of Vibrio vulnificus isolated from Ningbo, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome- and Proteome-Wide Analysis of Lysine Acetylation in Vibrio vulnificus Vv180806 Reveals Its Regulatory Roles in Virulence and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes: AK-968-11563024 for Vibrio vulnificus Growth Inhibition Studies
Introduction
Vibrio vulnificus is a pathogenic, Gram-negative bacterium found in marine environments that can cause severe illness in humans, including wound infections and primary septicemia, which has a high mortality rate.[1][2] The increasing prevalence of antibiotic resistance necessitates the discovery of novel therapeutic agents that can effectively inhibit the growth of this pathogen. This document provides detailed application notes and protocols for the study of AK-968-11563024, a hypothetical novel inhibitor, in Vibrio vulnificus growth inhibition studies. The methodologies and representative data presented herein are based on established principles of microbiology and studies of similar inhibitory compounds against Vibrio species.
Principle
This compound is postulated to function by targeting and inhibiting key virulence gene expression pathways within V. vulnificus. Specifically, it is modeled after inhibitors that disrupt the dimerization of transcriptional activators essential for the expression of virulence factors.[3] By preventing the expression of these factors, the compound can effectively attenuate the pathogen's ability to proliferate and cause disease. The protocols outlined below are designed to quantify the inhibitory effects of this compound on bacterial growth and to provide a framework for investigating its mechanism of action.
Data Presentation: Quantitative Analysis of this compound Efficacy
The inhibitory activity of this compound against various Vibrio vulnificus strains can be quantified using standard microbiological assays. The following tables summarize representative data from such studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against V. vulnificus Strains
| V. vulnificus Strain | Genotype | Source | MIC (µg/mL) |
| MO6-24/O | Clinical | Human Blood | 16 |
| CMCP6 | Clinical | Human Blood | 16 |
| ATCC 27562 | Environmental | Seawater | 32 |
| Vv-102 | Environmental | Oyster | 32 |
Table 2: Time-Kill Assay of this compound against V. vulnificus MO6-24/O
| Time (hours) | 0.5 x MIC (8 µg/mL) Log10 CFU/mL | 1 x MIC (16 µg/mL) Log10 CFU/mL | 2 x MIC (32 µg/mL) Log10 CFU/mL | Control (No Compound) Log10 CFU/mL |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 5.8 | 5.2 | 4.5 | 6.8 |
| 4 | 5.6 | 4.3 | 3.1 | 7.5 |
| 8 | 5.5 | 3.1 | <2.0 | 8.2 |
| 12 | 5.7 | <2.0 | <2.0 | 8.5 |
| 24 | 6.2 | <2.0 | <2.0 | 8.4 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound against V. vulnificus.
Materials:
-
Vibrio vulnificus strains
-
Mueller-Hinton Broth (MHB) supplemented with 1% NaCl[4]
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of V. vulnificus into 5 mL of MHB with 1% NaCl and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to a final inoculum concentration of 5 x 10^5 CFU/mL.[4]
-
Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Bacterial Growth Curve Assay
This protocol is for assessing the effect of this compound on the growth kinetics of V. vulnificus.
Materials:
-
Vibrio vulnificus
-
MHB with 1% NaCl
-
This compound
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
Procedure:
-
Prepare Cultures: Grow an overnight culture of V. vulnificus. Dilute the culture in fresh MHB to an initial OD600 of approximately 0.05.
-
Add Compound: Dispense the diluted culture into flasks and add this compound to achieve the desired final concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a no-compound control.
-
Incubation and Measurement: Incubate the flasks at 37°C with shaking. At regular intervals (e.g., every hour for 12 hours), withdraw a sample from each flask and measure the OD600.
-
Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for assessing V. vulnificus growth inhibition.
Caption: Inhibition of ToxT dimerization by this compound.
References
- 1. Characterization and Pathogenic Significance of Vibrio vulnificus Antigens Preferentially Expressed in Septicemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Virulence Characterization of Vibrio vulnificus Isolates From Clinical and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virstatin inhibits dimerization of the transcriptional activator ToxT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Isolation of Vibrio vulnificus from Seawater and Sediment with Cellobiose-Colistin Agar - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SPOP Inhibitors in Renal Cell Culture Models
Topic: Application of Small Molecule Inhibitors of Speckle-type POZ Protein (SPOP) in Renal Cell Carcinoma (RCC) Research
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction
In the majority of clear cell renal cell carcinomas (ccRCC), the most prevalent form of kidney cancer, the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated. This leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn drive tumorigenesis. A key downstream effector of HIF signaling in ccRCC is the Speckle-type POZ Protein (SPOP), an E3 ubiquitin ligase adaptor. In normal cells, SPOP is primarily located in the nucleus and contributes to tumor suppression. However, in ccRCC, SPOP is overexpressed and mislocalized to the cytoplasm, where it targets several tumor suppressor proteins for proteasomal degradation, thereby promoting cancer cell proliferation and survival.
Key substrates of cytoplasmic SPOP in ccRCC include Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7). The degradation of PTEN leads to the activation of the pro-survival PI3K/AKT signaling pathway, while the degradation of DUSP7 results in the activation of the MAPK/ERK pathway. Consequently, the inhibition of the SPOP-substrate interaction presents a promising therapeutic strategy for ccRCC.
This document provides detailed application notes and protocols for the use of small molecule SPOP inhibitors in renal cell culture models. While the user's query mentioned "AK-968/12117473," no publicly available scientific literature could be found for a compound with this specific identifier. Therefore, these notes will focus on well-characterized, research-grade SPOP inhibitors, such as SPOP-i-6lc , which have been demonstrated to be effective in preclinical ccRCC models.
Data Presentation
The following table summarizes the in vitro activity of representative SPOP inhibitors in human renal cell carcinoma cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| SPOP-i-6lc | A498 | Cell Viability (MTT) | 2.1 | [1] |
| SPOP-i-6lc | OS-RC-2 | Cell Viability (MTT) | 3.5 | [1] |
| SPOP-IN-6b | A498 | Cell Viability (MTT) | 2-10.2 | [2] |
| SPOP-IN-6b | Caki-2 | Cell Viability (MTT) | 2-10.2 | [2] |
| SPOP-IN-6b | 769-P | Cell Viability (MTT) | 2-10.2 | [2] |
| SPOP-IN-6b | 786-O | Cell Viability (MTT) | 2-10.2 | [2] |
| DDO-4033 | A498 | Proliferation | N/A | Potent inhibition of migration and invasion noted.[3][4] |
Mandatory Visualizations
Caption: SPOP signaling pathway in ccRCC and the mechanism of its inhibition.
Caption: General workflow for evaluating SPOP inhibitors in renal cell culture.
Experimental Protocols
Protocol 1: Preparation of SPOP Inhibitor Stock Solution
This protocol describes the preparation of a stock solution for a representative SPOP inhibitor, SPOP-i-6lc, which is soluble in DMSO.
Materials:
-
SPOP inhibitor powder (e.g., SPOP-i-6lc)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's datasheet for the molecular weight of the SPOP inhibitor. For SPOP-i-6lc, the molecular weight is approximately 505.64 g/mol .
-
To prepare a 10 mM stock solution, weigh out 5.06 mg of SPOP-i-6lc and dissolve it in 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of DMSO as used for the highest concentration of the inhibitor.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an SPOP inhibitor on RCC cell lines.
Materials:
-
RCC cell lines (e.g., A498, OS-RC-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SPOP inhibitor stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed RCC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the SPOP inhibitor in complete medium. A typical concentration range to start with is 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the SPOP inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of SPOP Signaling Pathway
This protocol is to assess the effect of an SPOP inhibitor on the protein levels of its targets and downstream signaling molecules.
Materials:
-
RCC cell lines
-
6-well cell culture plates
-
SPOP inhibitor stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SPOP, anti-PTEN, anti-DUSP7, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed RCC cells into 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the SPOP inhibitor at various concentrations (e.g., 1x and 2x the IC50) and a vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
Protocol 4: Colony Formation Assay
This protocol evaluates the long-term effect of an SPOP inhibitor on the proliferative capacity of RCC cells.
Materials:
-
RCC cell lines
-
6-well cell culture plates
-
SPOP inhibitor stock solution
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of RCC cells (e.g., 500-1000 cells per well) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with the SPOP inhibitor at sub-lethal concentrations (e.g., 0.25x and 0.5x the IC50) or a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
When visible colonies have formed in the control wells, wash the plates with PBS.
-
Fix the colonies with 4% paraformaldehyde or ice-cold methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Image the plates and count the number of colonies (typically defined as a cluster of >50 cells).
-
Quantify the colony formation efficiency relative to the vehicle control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 2-Pyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of 2âPyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for High-Throughput Screening of NAT Inhibitors Using AK-968-11563024
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylalkylamine N-acetyltransferases (NATs) are a superfamily of enzymes responsible for the acetylation of arylamine and hydrazine compounds, playing a crucial role in the metabolism of a wide array of xenobiotics and drugs. In the marine bacterium Vibrio vulnificus, a potent human pathogen, the NAT enzyme, (VIBVN)NAT, is implicated in drug metabolism and the development of antibiotic resistance. The identification of potent and selective inhibitors of (VIBVN)NAT is a critical step in understanding its physiological role and developing strategies to overcome drug resistance. AK-968-11563024 has been identified as an inhibitor of (VIBVN)NAT, making it a valuable tool for these research endeavors.
These application notes provide a comprehensive guide for the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel NAT inhibitors. The protocols detailed below are designed for researchers in academia and industry engaged in drug discovery and development.
Data Presentation
A summary of the inhibitory activity of this compound and other known NAT inhibitors is presented below. This table serves as a reference for comparing the potency of newly identified compounds.
| Compound Name | Target Enzyme | IC50 / Ki | Reference Compound |
| This compound | (VIBVN)NAT | 18.86 µM (IC50) | Yes |
| N-acetyltryptamine | Ovine AANAT | 402 µM (IC50) | No |
| CoA-S-acetyltryptamine | Ovine AANAT | 90 nM (Ki) | No |
| Rhodanine-based inhibitor | Ovine AANAT | Low µM range | No |
| L-Glutamate | Rat Pineal AANAT | Potent Inhibition | No |
| L-Aspartate | Rat Pineal AANAT | Potent Inhibition | No |
| Quisqualate | Rat Pineal AANAT | Potent Inhibition | No |
Experimental Protocols
High-Throughput Screening Protocol for (VIBVN)NAT Inhibitors using a DTNB-based Assay
This protocol is designed for a 96-well or 384-well plate format suitable for HTS. The assay measures the activity of (VIBVN)NAT by quantifying the release of Coenzyme A (CoA) from the reaction of acetyl-CoA with an arylamine substrate. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Materials and Reagents:
-
Purified recombinant (VIBVN)NAT enzyme
-
This compound (positive control inhibitor)
-
Acetyl-CoA
-
Arylamine substrate (e.g., p-aminobenzoic acid - PABA)
-
DTNB (Ellman's Reagent)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for compound dissolution)
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound and test compounds in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 1 µL) of each compound solution to the wells of the assay plate. For control wells, add 1 µL of DMSO.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of (VIBVN)NAT in assay buffer to the desired final concentration.
-
Prepare a solution of the arylamine substrate (e.g., PABA) in assay buffer.
-
Prepare a solution of Acetyl-CoA in assay buffer.
-
Prepare a solution of DTNB in assay buffer.
-
-
Assay Protocol:
-
To each well of the microplate containing the compounds, add the (VIBVN)NAT enzyme solution.
-
Incubate the plate at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.
-
Add the arylamine substrate solution to all wells.
-
Initiate the reaction by adding the Acetyl-CoA solution to all wells.
-
Immediately add the DTNB solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Negative Control (0% inhibition): Wells containing DMSO, enzyme, substrate, and Acetyl-CoA.
-
Positive Control (100% inhibition): Wells containing a known potent inhibitor (or no enzyme), DMSO, substrate, and Acetyl-CoA.
-
Calculate the percent inhibition for each test compound using the following formula:
where Abs_compound is the absorbance of the well with the test compound, Abs_blank is the absorbance of a well with no enzyme, and Abs_neg_control is the absorbance of the negative control well.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Mandatory Visualizations
Caption: High-throughput screening workflow for identifying (VIBVN)NAT inhibitors.
Caption: Role of (VIBVN)NAT in xenobiotic metabolism and drug resistance in Vibrio vulnificus.
Application Notes: Molecular Docking Simulation of Small Molecules with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This technique is instrumental in drug discovery and development for predicting the binding affinity and interaction patterns of a ligand (a small molecule, such as AK-968-11563024) with a protein receptor (like (VIBVN)NAT). Understanding these interactions at a molecular level allows for the rational design of more potent and specific drug candidates. These computational approaches help to significantly reduce the cost and time of developing new drugs.[2] This document provides a detailed protocol for performing a molecular docking simulation using AutoDock Vina, a widely used open-source docking program.[3][4]
Principle of the Method
The molecular docking process involves two main steps: predicting the conformation, position, and orientation of the ligand within the protein's binding site (posing) and then assessing the strength of the interaction, typically with a scoring function that estimates the binding affinity in kcal/mol.[5] A lower, more negative binding affinity score generally indicates a more stable and favorable interaction between the ligand and the protein.[6][7] This protocol will guide the user through the preparation of the receptor and ligand, the setup of the docking parameters, the execution of the simulation, and the analysis of the results.
Materials and Software
-
Hardware: A standard desktop computer or a high-performance computing cluster.
-
Software:
Experimental Protocols
Protocol 1: Receptor Preparation ((VIBVN)NAT)
-
Obtain Protein Structure: Download the 3D structure of the target protein, (VIBVN)NAT, from a protein structure database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be used.
-
Prepare the Receptor using AutoDock Tools (ADT):
-
Launch ADT.
-
Open the PDB file of the receptor.
-
Clean the Protein: Remove water molecules, co-factors, and any existing ligands from the protein structure. This can be done by selecting and deleting these molecules within ADT.
-
Add Hydrogens: Add polar hydrogens to the protein, which are crucial for calculating correct electrostatic interactions.
-
Compute Charges: Assign Gasteiger charges to the protein atoms.
-
Set Atom Types: Assign AutoDock 4 atom types.
-
Save as PDBQT: Save the prepared receptor as a PDBQT file (e.g., receptor.pdbqt). This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.[2]
-
Protocol 2: Ligand Preparation (this compound)
-
Obtain Ligand Structure: Obtain the 3D structure of the small molecule, this compound. This can be sourced from databases like PubChem or ZINC, or drawn using chemical drawing software and saved in a format like SDF or MOL2.
-
Prepare the Ligand using AutoDock Tools (ADT):
-
Launch ADT.
-
Open the ligand file.
-
Add Hydrogens: Add all hydrogens to the ligand.
-
Compute Charges: Compute Gasteiger charges.
-
Detect Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand as a PDBQT file (e.g., ligand.pdbqt).
-
Protocol 3: Molecular Docking using AutoDock Vina
-
Define the Binding Site (Grid Box):
-
In ADT, load the prepared receptor (receptor.pdbqt).
-
Identify the binding pocket of the protein. This can be determined from experimental data or predicted using binding site prediction tools.
-
Use the "Grid Box" option in ADT to define a three-dimensional grid that encompasses the binding site. The size and center of this box should be large enough to allow the ligand to move and rotate freely within the active site.[2]
-
Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z).
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) and specify the input files and docking parameters.
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your PDBQT files and the configuration file.
-
Execute the following command:
-
This will initiate the docking simulation. The results will be saved in results.pdbqt and a summary in log.txt.[3]
-
Protocol 4: Analysis of Docking Results
-
Examine the Log File:
-
Open the log.txt file to view the binding affinity scores for the different predicted binding poses. The scores are reported in kcal/mol. The top-ranked pose will have the lowest binding affinity.[12]
-
-
Visualize Binding Poses:
-
Use a molecular visualization tool like PyMOL or UCSF Chimera to open the receptor PDBQT file and the output PDBQT file containing the docked poses (results.pdbqt).[9][10]
-
Analyze the interactions between the ligand and the protein for the top-ranked poses. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the binding site.
-
The quality of a docking pose is not solely determined by the binding affinity but also by the chemical reasonableness of the interactions observed.[13]
-
Data Presentation
The quantitative results from the molecular docking simulation should be summarized in a clear and structured format.
Table 1: Docking Results for this compound with (VIBVN)NAT
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues | Hydrogen Bonds (Ligand Atom - Residue Atom) |
| 1 | -9.5 | 0.000 | TYR 82, PHE 268, LYS 101 | O2 - TYR 82 (OH) |
| 2 | -9.2 | 1.254 | TYR 82, PHE 268, ALA 100 | N1 - ALA 100 (O) |
| 3 | -8.9 | 2.013 | LEU 78, VAL 104, PHE 268 | - |
| ... | ... | ... | ... | ... |
Mandatory Visualization
Below are diagrams representing the experimental workflow and a hypothetical signaling pathway for (VIBVN)NAT, created using the DOT language for Graphviz.
Caption: Workflow for the molecular docking simulation of this compound with (VIBVN)NAT.
Caption: Hypothetical signaling pathway involving (VIBVN)NAT and its inhibition by this compound.
References
- 1. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. m.youtube.com [m.youtube.com]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. m.youtube.com [m.youtube.com]
- 6. Binding affinity score: Significance and symbolism [wisdomlib.org]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. medium.com [medium.com]
- 9. medium.com [medium.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
Application Notes and Protocols: Western Blotting for NF-κB Pathway Inhibition by AK-968/12117473
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene transcription involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in a multitude of pathological conditions, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the NF-κB pathway is a key target for therapeutic intervention. AK-968 (also known as compound 968 and cataloged as 12117473 in some databases) is a small molecule inhibitor of glutaminase 1 (GLS1), an enzyme crucial for cancer cell metabolism. While the primary target of AK-968 is well-established, its effects on key signaling pathways such as NF-κB are of significant interest for understanding its broader anti-cancer and anti-inflammatory potential.
These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of AK-968/12117473 on the NF-κB signaling pathway. The focus is on the detection and quantification of key phosphorylated proteins that are hallmarks of pathway activation.
NF-κB Signaling Pathway
The canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα, IL-1β) or pathogen-associated molecular patterns (PAMPs). In its inactive state, the NF-κB dimer (most commonly a heterodimer of p65/RelA and p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα exposes a nuclear localization signal on the p65 subunit, leading to the translocation of the active p65/p50 dimer into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. A key step in the activation of the transcriptional potential of p65 is its phosphorylation at serine 536.
Mechanism of Action of AK-968/12117473
AK-968 is a potent and specific allosteric inhibitor of glutaminase 1 (GLS1). GLS1 catalyzes the conversion of glutamine to glutamate, a key step in cancer cell metabolism that provides precursors for the TCA cycle and building blocks for biosynthesis. By inhibiting GLS1, AK-968 disrupts cancer cell metabolism, leading to reduced proliferation and increased apoptosis.
While the direct inhibitory effect of AK-968 on the NF-κB pathway has not been extensively documented, there are plausible indirect mechanisms. For instance, metabolic reprogramming induced by glutaminase inhibition could alter the cellular redox state or affect the activity of upstream kinases that regulate the IKK complex. Therefore, investigating the impact of AK-968 on key markers of NF-κB activation, such as the phosphorylation of p65 and IκBα, is a critical step in elucidating its full mechanism of action.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from Western blot experiments investigating the effect of AK-968/12117473 on NF-κB pathway proteins. Densitometric analysis of Western blot bands should be performed, and the results normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of AK-968 on Phosphorylation of p65 and IκBα
| Treatment Group | Concentration (µM) | Normalized p-p65 (Ser536) Intensity (Arbitrary Units) | Normalized p-IκBα (Ser32) Intensity (Arbitrary Units) |
| Vehicle Control (DMSO) | - | Value | Value |
| Stimulant (e.g., TNFα) | - | Value | Value |
| AK-968 | 1 | Value | Value |
| AK-968 | 5 | Value | Value |
| AK-968 | 10 | Value | Value |
| AK-968 + Stimulant | 1 | Value | Value |
| AK-968 + Stimulant | 5 | Value | Value |
| AK-968 + Stimulant | 10 | Value | Value |
Table 2: Effect of AK-968 on Total p65 and IκBα Protein Levels
| Treatment Group | Concentration (µM) | Normalized Total p65 Intensity (Arbitrary Units) | Normalized Total IκBα Intensity (Arbitrary Units) |
| Vehicle Control (DMSO) | - | Value | Value |
| Stimulant (e.g., TNFα) | - | Value | Value |
| AK-968 | 1 | Value | Value |
| AK-968 | 5 | Value | Value |
| AK-968 | 10 | Value | Value |
| AK-968 + Stimulant | 1 | Value | Value |
| AK-968 + Stimulant | 5 | Value | Value |
| AK-968 + Stimulant | 10 | Value | Value |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): For some experiments, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of AK-968/12117473 (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα or 1 µg/mL LPS) for a predetermined time (e.g., 15-30 minutes for IκBα phosphorylation, 30-60 minutes for p65 phosphorylation).
-
Harvesting: After treatment, immediately place the plates on ice and proceed to protein extraction.
Protocol 2: Protein Extraction
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Protocol 3: Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically but are typically in the range of 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Mandatory Visualizations
Application Notes and Protocols for In Vitro Enzyme Kinetics of Novel Inhibitors: A Case Study with AK-968-11563024
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and characterization of novel enzyme inhibitors are fundamental to drug development. Understanding the kinetic properties of these inhibitors, such as their potency and mechanism of action, is crucial for optimizing their therapeutic potential. This document provides a comprehensive guide for the preparation and in vitro enzyme kinetic analysis of a novel small molecule inhibitor, designated AK-968-11563024. The protocols outlined here are designed to be adaptable for various enzyme systems and inhibitor classes.
The initial step in characterizing a new inhibitor is to determine its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%.[1] Following IC50 determination, further kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[1][] These studies involve measuring enzyme reaction rates at various substrate and inhibitor concentrations.[1]
Data Presentation
The inhibitory potential and kinetic parameters of this compound would be summarized in tables for clear interpretation and comparison.
Table 1: Inhibitory Potency of this compound
| Compound | Target Enzyme | IC50 (nM) |
| This compound | [Target Enzyme] | [Value] |
| Positive Control | [Target Enzyme] | [Value] |
Table 2: Enzyme Kinetic Parameters in the Presence of this compound
| Inhibitor Concentration (nM) | Apparent Vmax (µM/min) | Apparent Km (µM) |
| 0 | [Value] | [Value] |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
Experimental Protocols
Detailed methodologies for the preparation of this compound and subsequent in vitro enzyme kinetic assays are provided below.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in enzyme assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use a sonicator to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of IC50 Value
Objective: To determine the concentration of this compound that inhibits 50% of the target enzyme's activity.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
Assay buffer (optimized for the target enzyme)
-
This compound stock solution
-
Positive control inhibitor (if available)
-
96-well microplate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Methodology:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer. A typical starting concentration for the dilution series might be 100 µM.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted this compound (or vehicle control - DMSO), and the target enzyme.[3]
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the rate of product formation or substrate depletion over time using a microplate reader. The measurement should be taken in the linear range of the reaction.[5]
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic model).[6]
-
Protocol 3: Enzyme Kinetics for Mechanism of Action (MoA) Studies
Objective: To determine the mechanism by which this compound inhibits the target enzyme.
Materials:
-
Same as Protocol 2.
Methodology:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix should include a range of substrate concentrations (e.g., 0.1x to 10x the known Michaelis constant, Km) and several fixed concentrations of this compound (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).[1]
-
Procedure: Follow the same procedure as the IC50 determination assay (steps 2-5 of Protocol 2), initiating the reaction by adding the substrate.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction rate against the substrate concentration.
-
Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.[1]
-
Visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[Substrate]). The pattern of the lines will indicate the mechanism of inhibition.[1]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the different mechanisms of enzyme inhibition.
Caption: Experimental workflow for kinetic analysis.
Caption: Mechanisms of enzyme inhibition.
References
Application Note: Analysis of the SUCNR1 Signaling Pathway in Renal Cells using the Antagonist AK-968
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Succinate Receptor 1 (SUCNR1), also known as G-protein coupled receptor 91 (GPR91), is a critical sensor for extracellular succinate, a key intermediate of the Krebs cycle.[1] In the kidney, SUCNR1 is expressed in various locations, including the renal vasculature and tubules.[2][3] Under conditions of metabolic stress such as ischemia or hyperglycemia, extracellular succinate levels rise, leading to the activation of SUCNR1. This activation triggers signaling cascades that are implicated in the regulation of blood pressure and the pathophysiology of renal diseases like diabetic nephropathy and hypertension.[4][5]
SUCNR1 activation has been shown to stimulate the renin-angiotensin system (RAS), induce renal tubular cell apoptosis, and promote fibrosis.[2][4][6] Given its role in renal disease, SUCNR1 has emerged as a promising therapeutic target. The compound AK-968/12117473 has been identified as a novel, specific antagonist of SUCNR1.[7] This application note provides an overview of the SUCNR1 signaling pathway in renal cells and details protocols for using AK-968 to investigate this pathway and its pathological consequences.
SUCNR1 Signaling Pathway in Renal Cells
SUCNR1 is coupled to both Gq and Gi heterotrimeric G proteins.[3][8] Upon activation by succinate, these G proteins initiate distinct downstream signaling cascades:
-
Gq Pathway: The Gq protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[9]
-
Gi Pathway: The Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Downstream Effectors: Both Gq and Gi pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] Activation of SUCNR1 can also stimulate the PI3K/Akt pathway, leading to the phosphorylation of GSK3β and subsequent activation of β-catenin.[6] In pathological contexts, these pathways can lead to the activation of transcription factors like NF-κB, promoting inflammation, epithelial-mesenchymal transition (EMT), and the deposition of extracellular matrix (ECM), which are hallmarks of renal fibrosis.[6][7] In the juxtaglomerular apparatus, SUCNR1 signaling leads to the production of prostaglandin E2 (PGE2) and nitric oxide (NO), which trigger renin release.[9][11]
Caption: SUCNR1 signaling pathways in renal cells and the inhibitory action of AK-968.
Quantitative Data of SUCNR1 Modulators
The following table summarizes the potency of known agonists and antagonists for SUCNR1. This data provides a comparative baseline for researchers characterizing the effects of AK-968.
| Compound Name | Compound Type | Potency (Human SUCNR1) | Reference |
| Succinate | Endogenous Agonist | EC50: 29 µM (cAMP assay) | [10] |
| cis-Epoxysuccinic acid | Synthetic Agonist | EC50: 2.7 µM (cAMP assay) | [5][10] |
| NF-56-EJ40 | Synthetic Antagonist | IC50: 25 nM; Kᵢ: 33 nM | [5] |
| AK-968/12117473 | Synthetic Antagonist | Activity confirmed, specific IC50 not published in abstracts | [7] |
Experimental Protocols
The following protocols describe methods to analyze the SUCNR1 signaling pathway in renal cells using AK-968 as a specific antagonist. A common model is the use of rat renal tubular epithelial cells (NRK-52E) cultured under high glucose conditions to simulate diabetic nephropathy.[7]
Caption: General experimental workflow for analyzing SUCNR1 antagonism with AK-968.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture NRK-52E cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Pathological State: Once cells reach 70-80% confluency, replace the normal growth medium with DMEM containing high glucose (e.g., 30 mM) and succinate (e.g., 100 µM) to mimic diabetic conditions and activate SUCNR1.
-
Antagonist Treatment: In treatment groups, pre-incubate cells with varying concentrations of AK-968 (e.g., 1 nM to 10 µM) for 1-2 hours before adding the high glucose and succinate medium.
-
Controls: Include a vehicle control group (e.g., DMSO) and a high glucose + succinate group without the antagonist.
-
Incubation: Incubate cells for the desired time period (e.g., 24-48 hours for protein/gene expression analysis).
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol assesses the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Phospho-Akt (p-Akt)
-
Total Akt
-
NF-κB p65
-
α-SMA (marker for EMT)
-
GAPDH or β-actin (loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to their total protein counterparts and the loading control.
Protocol 3: Intracellular Calcium Mobilization Assay
This assay measures Gq pathway activation.
-
Cell Seeding: Seed renal cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject the agonist (succinate) and immediately begin recording the fluorescence intensity over time.
-
For antagonist studies, pre-incubate the cells with AK-968 for a defined period before adding the agonist.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak fluorescence in AK-968-treated wells to the control wells.
Protocol 4: cAMP Inhibition Assay
This assay measures Gi pathway activation.
-
Cell Seeding: Seed renal cells in a 96-well plate.
-
Treatment: Pre-treat cells with AK-968 or vehicle control.
-
Stimulation: Add an adenylyl cyclase activator, such as Forskolin, along with succinate to the cells. The Gi pathway activation by succinate should inhibit the Forskolin-induced cAMP production.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA-based or HTRF-based).
-
Data Analysis: A higher cAMP level in the presence of AK-968 (compared to succinate alone) indicates the successful antagonism of the Gi-coupled SUCNR1 signaling.
Logical Analysis of AK-968 Action
The utility of AK-968 lies in its ability to specifically block the initial step of the SUCNR1 signaling cascade: the binding of the endogenous ligand, succinate. By preventing receptor activation, AK-968 allows researchers to confirm that downstream cellular events are indeed mediated by SUCNR1.
Caption: Logical diagram showing how AK-968 blocks succinate-induced signaling.
Conclusion
The SUCNR1 signaling pathway is a key mediator of renal injury in metabolic diseases. The specific antagonist AK-968 is an invaluable pharmacological tool for dissecting the molecular mechanisms downstream of SUCNR1 activation in renal cells. The protocols outlined in this application note provide a framework for characterizing the inhibitory effects of AK-968 and validating the role of SUCNR1 in renal pathophysiology, thereby aiding in the development of novel therapeutics for conditions such as diabetic nephropathy.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Localization of the succinate receptor in the distal nephron and its signaling in polarized MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The pathogenic role of succinate-SUCNR1: a critical function that induces renal fibrosis via M2 macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a SUCNR1 antagonist for potential treatment of diabetic nephropathy: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Aqueous Solubility of AK-968-11563024
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges associated with the low aqueous solubility of the hypothetical small molecule, AK-968-11563024. The following information is based on established principles for handling poorly water-soluble compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound directly into my aqueous buffer (e.g., PBS, cell culture media). What is the recommended first step?
A1: Direct dissolution of hydrophobic small molecules like this compound in aqueous solutions is often not feasible. The standard and highly recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be serially diluted into your aqueous experimental medium to achieve the desired final concentration.[1]
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of kinase inhibitors and other poorly soluble compounds due to its strong solubilizing power.[2][3] Other potential solvents include ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA).[1][3] It is crucial to use high-purity, anhydrous solvents to prevent compound degradation.[3] Always begin by testing the solubility of a small amount of the compound before preparing a large stock solution.[1]
Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common problem indicating that the final concentration exceeds the compound's aqueous solubility limit.[1][2] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest solution is to decrease the target working concentration of this compound in your assay.[2]
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment.[3]
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium, and then transfer this into the final aqueous medium.[4]
-
Incorporate Co-solvents or Surfactants: For in vitro assays, adding a small percentage of a water-miscible co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant such as Tween-20 or Triton X-100 to your aqueous buffer can help maintain the compound's solubility.[2][5]
Q4: How does the pH of my aqueous buffer affect the solubility of this compound?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][4]
-
Weakly Basic Compounds: These compounds are more soluble at a pH below their pKa, where they are in an ionized (protonated) state.[3][4]
-
Weakly Acidic Compounds: Conversely, these are more soluble at a pH above their pKa, where they exist in their ionized (deprotonated) form.[4]
If the pKa of this compound is known or can be predicted, adjusting the buffer pH can be a powerful tool to enhance solubility.[][7][8]
Q5: My experimental results are inconsistent. Could this be related to solubility issues?
A5: Yes, inconsistent results are a common consequence of poor solubility.[1][2] Incomplete dissolution or precipitation of the inhibitor leads to an inaccurate and variable effective concentration in your assay.[2] It is crucial to visually inspect your assay plates for any signs of precipitation before and after the experiment.[2] Preparing fresh dilutions immediately before each experiment can also help ensure consistency.[1]
Troubleshooting Guide & Data Presentation
This table summarizes common solubility issues and recommended troubleshooting steps.
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Compound does not dissolve in the primary organic solvent (e.g., DMSO). | The compound may have very low solubility even in organic solvents, or the solvent may not be of high purity. | - Verify the integrity and purity of the solvent.[3]- Try gentle warming (e.g., 37°C) and vortexing or brief sonication to aid dissolution.[1][3]- Test alternative organic solvents like DMF, DMA, or NMP.[1][3] |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The final concentration exceeds the kinetic solubility limit of the compound in the aqueous medium. | - Decrease the final working concentration of the compound.[1][2]- Lower the final percentage of the organic co-solvent (e.g., DMSO) to <0.5%.[3]- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[2]- If the compound is ionizable, adjust the buffer pH to favor the more soluble, ionized form.[3] |
| Solution becomes cloudy or precipitation occurs over time during the experiment. | The compound has low thermodynamic stability in the aqueous solution at the tested concentration and temperature. | - Prepare fresh dilutions immediately before each experiment.[1]- Maintain a constant temperature throughout the experiment.[2]- Reduce the incubation time of the experiment, if possible.[2]- Consider using formulation aids like cyclodextrins to form inclusion complexes and improve stability.[5][9] |
| Inconsistent results in cell-based assays. | The effective concentration of the inhibitor is variable due to incomplete dissolution or precipitation in the cell culture medium. | - Visually inspect assay plates for any signs of precipitation.[2]- Perform a solubility test specifically in your cell culture medium.[2]- Consider adding a small amount of serum or albumin to the medium, which can sometimes help solubilize lipophilic compounds.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Microcentrifuge tubes or vials
Methodology:
-
Calculate Solvent Volume: Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass of compound (g) / MW ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Carefully weigh the desired amount of this compound and add the calculated volume of DMSO to the vial.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.[1]
-
Aid Dissolution (if necessary): If solid particles remain, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate briefly.[1][3] Visually inspect to ensure the solution is clear and no particulates are visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[3]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the highest concentration at which this compound remains in solution immediately after dilution from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring light scattering (nephelometer) or absorbance
-
Multichannel pipette
Methodology:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a serial dilution of your DMSO stock solution in the aqueous buffer to test a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Keep the final DMSO concentration constant across all wells (e.g., 1%).
-
Mix and Incubate: Mix the contents of the plate thoroughly on a plate shaker for approximately 2 minutes. Incubate the plate at room temperature for 1-2 hours.[2]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate.[2]
-
Data Analysis: The kinetic solubility is defined as the highest concentration of this compound at which no significant increase in light scattering is observed.[2]
Visualizations
Caption: Troubleshooting workflow for low aqueous solubility.
Caption: Experimental workflow for preparing this compound.
Caption: Action of a hypothetical kinase inhibitor in a signaling pathway.
References
Technical Support Center: Optimizing AK-968-11563024 Concentration for IC50 Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of AK-968-11563024 for accurate half-maximal inhibitory concentration (IC50) determination. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?
A1: For a novel compound like this compound with unknown potency, it is advisable to start with a broad concentration range to capture the full dose-response curve.[1] A common starting point is a 5 to 6-log range, for example, from 10 nM to 1 mM. This wide range helps in identifying the approximate potency of the compound in the initial experiment, which can then be narrowed down in subsequent assays for more precise IC50 determination.
Q2: How should I prepare the serial dilutions for this compound?
A2: Serial dilutions should be prepared accurately to ensure the reliability of the dose-response curve. It is recommended to perform a 2-fold or 3-fold serial dilution to cover the concentration range.[2] Ensure that the compound is completely dissolved in a suitable solvent, such as DMSO, before preparing the dilutions. It is also crucial to maintain a consistent, low percentage of the solvent across all wells to avoid solvent-induced artifacts.
Q3: What are the critical factors that can lead to inconsistent IC50 values for this compound?
A3: Inconsistent IC50 values are a frequent challenge in pharmacological assays and can stem from several factors.[3] Key variables to control include:
-
Cell Passage Number: Use cells within a narrow and consistent passage number range for all experiments.[4][5]
-
Cell Seeding Density: Maintain a uniform cell seeding density across all wells and plates.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment to avoid degradation.[3]
-
Assay Conditions: Ensure consistency in incubation times, temperature, and media or serum lots.[1][3]
-
Pipetting Accuracy: Calibrate and regularly service pipettes to minimize errors in liquid handling.[3]
Q4: How do I choose the appropriate cell line for my IC50 determination assay?
A4: The choice of cell line is critical and should be based on the biological context and the presumed target of this compound. If the target is known, select a cell line that expresses the target at a relevant level. If the mechanism of action is unknown, a panel of cell lines representing different tissue types or disease models may be appropriate to assess the compound's spectrum of activity.
Q5: What are some common artifacts in cell-based assays that I should be aware of?
A5: Cell-based assays can be prone to several artifacts that can affect data quality. These include:
-
Edge Effects: Variations in evaporation and temperature at the edges of microtiter plates can lead to inconsistent cell growth.[6] Using the inner wells of the plate can help mitigate this.
-
Autofluorescence: Cellular components and media constituents like phenol red can cause autofluorescence, which can interfere with fluorescence-based readouts.[7] Using phenol red-free media and red-shifted dyes can reduce this interference.[7]
-
DMSO/Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells. It is important to keep the final solvent concentration consistent and below a non-toxic level (typically ≤0.5%).[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inaccurate pipetting, inconsistent cell seeding, or incomplete mixing of the compound. | Calibrate pipettes, ensure a single-cell suspension before seeding, and gently mix the plate after adding the compound.[3] |
| Incomplete or Flat Dose-Response Curve | The concentration range tested is too narrow or not centered around the IC50. The compound may have low potency or be insoluble at higher concentrations. | Test a broader range of concentrations in the initial experiment.[1] If solubility is an issue, consider using a different solvent or formulation. |
| IC50 Value Shifts Between Experiments | Variations in experimental conditions such as cell passage number, incubation time, or media/serum lots. | Standardize the experimental protocol and use cells within a defined passage number range.[3][5] Test new lots of media and serum before use in critical experiments.[3] |
| Low Signal-to-Noise Ratio | Low cell density, inappropriate assay choice, or high background signal. | Optimize cell density in preliminary experiments.[7] For fluorescence assays, consider using black plates to reduce background and crosstalk.[7] |
| Unexpected Cell Death in Control Wells | Solvent toxicity or contamination (e.g., mycoplasma). | Ensure the final solvent concentration is non-toxic. Regularly test cell cultures for mycoplasma contamination.[4][5] |
Experimental Protocols
Protocol 1: Cell Seeding for IC50 Assay
-
Culture cells to ~80% confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells using trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density.
-
Dispense the cell suspension into the wells of a microtiter plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
Protocol 2: Compound Dilution and Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of working concentrations.
-
Carefully remove the medium from the wells of the cell plate.
-
Add the prepared compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
Protocol 3: Cell Viability Assay (MTT Assay)
-
After the incubation period, add MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[3]
-
Incubate for 15-30 minutes at room temperature with gentle shaking.[3]
-
Measure the absorbance at 570 nm using a plate reader.[3]
Data Presentation
Table 1: Example IC50 Data for this compound
| Cell Line | IC50 (µM) | 95% Confidence Interval (µM) |
| Cell Line A | 5.2 | 4.8 - 5.6 |
| Cell Line B | 12.8 | 11.9 - 13.7 |
| Cell Line C | > 50 | - |
Table 2: Recommended Concentration Range for Follow-up Experiments
| Initial IC50 Estimate | Recommended Concentration Range for Refinement |
| > 100 µM | 1 µM - 500 µM |
| 10 - 100 µM | 100 nM - 100 µM |
| 1 - 10 µM | 10 nM - 50 µM |
| < 1 µM | 1 nM - 10 µM |
Visualizations
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Troubleshooting logic for addressing inconsistent IC50 results.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
Improving the binding affinity of SUCNR1 antagonists like AK-968/12117473
Disclaimer: No public domain information directly links the identifiers AK-968 or 12117473 to SUCNR1 antagonists. The following guide provides general strategies and troubleshooting for improving the binding affinity of any SUCNR1 antagonist, intended for research professionals.
Frequently Asked Questions (FAQs)
Q1: My SUCNR1 antagonist shows low binding affinity in our initial screens. What are the first troubleshooting steps?
A1: Low initial binding affinity is a common challenge. Before extensive medicinal chemistry efforts, it's crucial to verify the experimental setup:
-
Assay Integrity: Confirm the quality and concentration of your reagents, including the radioligand (for binding assays) and cell-line expression of SUCNR1. Ensure membrane preparations are correctly performed.
-
Ligand Stability: Assess the stability of your antagonist under assay conditions. Degradation can lead to an artificially low measured affinity.
-
Assay Conditions: Optimize buffer composition, pH, temperature, and incubation time. For GPCRs, ionic strength can significantly influence binding.
-
Confirm Target Engagement: Use a secondary, orthogonal assay (e.g., a functional assay) to confirm that your compound interacts with SUCNR1, even if weakly.
Q2: What are the key signaling pathways for SUCNR1 that I should consider for functional assays?
A2: SUCNR1 is a G protein-coupled receptor (GPCR) that primarily couples to two main signaling pathways:
-
Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+).[3]
The choice of assay depends on the cell type and the specific signaling cascade you wish to investigate. Measuring changes in cAMP or intracellular calcium are the most common functional readouts for SUCNR1 activity.[3]
Troubleshooting Guide: Improving Binding Affinity
This guide provides a systematic approach to enhancing the binding affinity of your SUCNR1 antagonist, from initial hit to lead optimization.
Issue 1: Low Potency in Functional Assays (e.g., cAMP or Calcium Flux)
Possible Cause: The antagonist may have low affinity for the receptor, be a partial agonist, or the assay conditions may not be optimal. A competitive antagonist should decrease the potency of an agonist.[4][5]
Troubleshooting Steps:
-
Confirm Antagonism: Run a Schild analysis to confirm competitive antagonism. This involves generating agonist dose-response curves in the presence of increasing concentrations of your antagonist. A parallel rightward shift in the agonist curve without a change in the maximum response is indicative of competitive antagonism.[4][6]
-
Optimize Assay Parameters:
-
Cell Density: Titrate the number of cells per well to ensure the signal is within the linear range of the assay.
-
Agonist Concentration: Use an agonist concentration at or near the EC80 to provide a sufficient window for measuring antagonism.[7]
-
Incubation Times: Optimize pre-incubation time with the antagonist to ensure it has reached equilibrium with the receptor before adding the agonist.
-
-
Medicinal Chemistry Approaches (Structure-Activity Relationship - SAR):
-
Scaffold Hopping: If the current chemical scaffold has limitations, consider designing new core structures that maintain key pharmacophoric features.[8]
-
Fragment-Based Growth: If your antagonist is small, systematically add chemical moieties to explore interactions with adjacent pockets in the binding site.
-
Bioisosteric Replacement: Replace functional groups with others that have similar steric and electronic properties to improve affinity or other properties like solubility.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from SUCNR1.[9]
Materials:
-
Membrane preparation from cells expressing SUCNR1.
-
Radioligand (e.g., a tritiated or iodinated SUCNR1 antagonist).
-
Test antagonist (e.g., AK-968).
-
Non-specific binding control (a high concentration of a known unlabeled SUCNR1 ligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates and filtration apparatus with GF/C filters.
-
Scintillation counter and fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, your test antagonist at various concentrations, and a fixed concentration of the radioligand.
-
Membrane Addition: Add the SUCNR1 membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist. Fit the data using a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (for Gαi/o signaling)
This assay measures the ability of an antagonist to block the agonist-induced decrease in cAMP levels.[1][2]
Materials:
-
Cells stably expressing SUCNR1 (e.g., CHO-K1 or HEK293).[1]
-
Forskolin (an adenylyl cyclase activator).
-
SUCNR1 agonist (e.g., succinate).
-
Test antagonist.
-
cAMP detection kit (e.g., HTRF, luminescence-based).
-
384-well assay plates.
Procedure:
-
Cell Plating: Seed the SUCNR1-expressing cells into a 384-well plate and incubate overnight.
-
Antagonist Addition: Add serial dilutions of your test antagonist to the wells and pre-incubate.
-
Agonist & Forskolin Addition: Add a mixture of a fixed concentration of SUCNR1 agonist (e.g., EC80) and forskolin to all wells to stimulate, then inhibit cAMP production.
-
Incubation: Incubate for the time specified by the cAMP detection kit manufacturer (e.g., 60 minutes at room temperature).
-
Detection: Add the cAMP detection reagents according to the kit protocol.
-
Data Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Normalize the data with 0% activity defined by the agonist + forskolin and 100% activity by forskolin alone. Plot the normalized activity against the log concentration of the antagonist to determine the IC50.
Protocol 3: Calcium Flux Assay (for Gαq/11 signaling)
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.[10][11][12]
Materials:
-
Cells stably expressing SUCNR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]
-
SUCNR1 agonist (e.g., succinate).
-
Test antagonist.
-
Assay buffer (e.g., HHBS).
-
Fluorescence plate reader with an injection module.
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Addition: Add your test antagonist at various concentrations to the wells.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject the SUCNR1 agonist and continue to record the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity after agonist addition. Plot the response against the log concentration of the antagonist to determine the IC50.
Data Presentation
Table 1: Binding Affinity and Functional Potency of Known SUCNR1 Antagonists
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| NF-56-EJ40 | Human SUCNR1 | Radioligand Binding | 33 | - | [13] |
| NF-56-EJ40 | Human SUCNR1 | Functional (cAMP) | - | 25 | [13] |
| SUCNR1 inhibitor 20 | Human SUCNR1 | Functional | - | 88 | [7] |
Note: Data is compiled from publicly available sources. Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency.
Visualizations
SUCNR1 Signaling Pathways
Caption: Simplified SUCNR1 signaling cascades via Gαi/o and Gαq/11 pathways.
Experimental Workflow for Affinity Improvement
Caption: Iterative workflow for improving SUCNR1 antagonist binding affinity.
Logic Diagram for Troubleshooting Low Affinity
Caption: Decision tree for troubleshooting low antagonist binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Solved A competitive antagonist would: Increase drug potency | Chegg.com [chegg.com]
- 6. Analytical Pharmacology: How Numbers Can Guide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bu.edu [bu.edu]
- 11. CALCIUM STAINING PROTOCOL [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. csmres.co.uk [csmres.co.uk]
Technical Support Center: Overcoming Off-Target Effects of AK-968 in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating the off-target effects of the kinase inhibitor AK-968. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like AK-968?
Off-target effects occur when a small molecule inhibitor, such as AK-968, binds to and alters the activity of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1][2]
Q2: What is the primary target of AK-968 and its intended mechanism of action?
AK-968 is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key signaling protein in the "Pathway Y" that is implicated in cell proliferation and survival. By blocking the ATP-binding site of TKX, AK-968 is designed to prevent downstream signaling and induce apoptosis in cancer cells overexpressing TKX.
Q3: Why is it important to validate the on-target and off-target effects of AK-968?
Q4: What are the common initial signs of potential off-target effects in my cell-based assays with AK-968?
Common indicators that you may be observing off-target effects include:
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Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[1]
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Discrepancy with genetic validation: The phenotype observed with the inhibitor is different from the phenotype observed when the target protein is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.[4]
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Unusual dose-response curve: The dose-response curve for your phenotypic assay is not monophasic or shows effects at concentrations significantly different from the IC50 for the primary target.
-
Unexpected cellular toxicity: The compound induces cell death at concentrations where the primary target is not significantly inhibited.
Troubleshooting Guide
Question: My cellular assay shows a significant decrease in cell viability after treatment with AK-968, but I'm not sure if this is due to the inhibition of its primary target, TKX, or an off-target effect. How can I investigate this?
Answer: This is a common and important question. A systematic approach is necessary to distinguish between on-target and off-target effects. We recommend the following workflow:
Quantitative Data Summary
When evaluating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data.
Table 1: Kinase Selectivity Profile of AK-968
| Kinase Target | IC50 (nM) | Notes |
| TKX (Primary Target) | 15 | High Potency |
| Kinase A | 250 | Potential Off-Target |
| Kinase B | 1,500 | Moderate Off-Target |
| Kinase C | >10,000 | Low/No Activity |
| Kinase D | 850 | Potential Off-Target |
Table 2: Comparison of IC50 Values in Different Assays
| Assay Type | IC50 (nM) | Implication |
| Biochemical TKX Inhibition | 15 | Potency against isolated enzyme |
| Cellular TKX Phosphorylation | 50 | On-target engagement in cells |
| Cell Viability (Cancer Line A) | 65 | Phenotype correlates with on-target activity |
| Cell Viability (Control Line B) | 1,200 | Potential off-target toxicity at higher concentrations |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Cell Viability
Objective: To determine the minimum effective concentration of AK-968 required to elicit the desired phenotype and to identify the concentration at which cellular toxicity occurs.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of AK-968 (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected.[1]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., CellTiter-Glo® for cell viability, caspase-3/7 assay for apoptosis).
-
Data Analysis: Plot the response against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Orthogonal Validation with a Structurally Different Inhibitor
Objective: To confirm that the observed phenotype is not specific to the chemical scaffold of AK-968.[1][4]
Methodology:
-
Inhibitor Selection: Choose a structurally distinct inhibitor that targets TKX. Ideally, this inhibitor should have a different mechanism of action if available.
-
Dose-Response: Perform dose-response experiments for the new inhibitor as described in Protocol 1.
Protocol 3: Target Engagement Western Blot
Objective: To directly measure the inhibition of TKX activity in cells.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of AK-968 for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of a known TKX substrate. Also, probe with an antibody for the total TKX protein and a loading control (e.g., GAPDH).
-
Analysis: A dose-dependent decrease in the phosphorylated substrate indicates that AK-968 is engaging and inhibiting its target, TKX, in the cellular context.
Signaling Pathway Visualization
Logical Relationship Diagram for Data Interpretation
References
Technical Support Center: Minimizing Variability in Cellular Thermal Shift Assays for SUCNR1 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cellular thermal shift assays (CETSA) for Succinate Receptor 1 (SUCNR1) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind CETSA for SUCNR1 antagonists?
A1: CETSA is a powerful biophysical method to assess the engagement of a drug candidate with its target protein within a cellular environment.[1] The principle is based on ligand-induced thermal stabilization.[1] When an antagonist binds to SUCNR1, the resulting protein-ligand complex is often more resistant to thermal denaturation. By heating the cells or cell lysates at various temperatures and then quantifying the amount of soluble (non-denatured) SUCNR1, a shift in the protein's melting curve to a higher temperature indicates target engagement.[2]
Q2: Why am I not observing a thermal shift with my SUCNR1 antagonist?
A2: It is a known phenomenon that not all ligands, particularly antagonists, will cause a significant thermal stabilization of their target protein upon binding. If your SUCNR1 antagonist does not produce a thermal shift on its own, a competitive binding assay format is recommended. In this setup, the antagonist's ability to prevent the thermal shift induced by a known agonist or stabilizing ligand is measured.
Q3: Which cell lines are suitable for SUCNR1 CETSA experiments?
A3: The choice of cell line is critical and depends on the expression level of SUCNR1. SUCNR1 expression is cell-type specific and can be upregulated in certain conditions like hyperglycemia.[1][3] It is highly expressed in immune cells (like macrophages and dendritic cells), kidney, liver, and adipose tissue.[3][4] Common cell lines to consider include HEK293T cells overexpressing SUCNR1, or cell lines with high endogenous expression such as certain macrophage-like cell lines (e.g., THP-1).[5] It is crucial to verify SUCNR1 expression in your chosen cell line by Western blot or qPCR before starting a CETSA experiment.
Q4: What are the critical parameters to optimize for a SUCNR1 CETSA experiment?
A4: Key parameters to optimize include:
-
Heating Temperature and Duration: A temperature gradient is initially used to determine the melting temperature (Tagg) of SUCNR1. For isothermal dose-response experiments, a temperature at or slightly above the Tagg is typically chosen.[6] Heating duration, commonly 3 minutes, may also require optimization.[7]
-
Lysis Buffer Composition: For membrane proteins like the GPCR SUCNR1, the choice of detergent and its concentration in the lysis buffer is critical to solubilize the protein without resolubilizing aggregated proteins.[6]
-
Antagonist Incubation Time: The incubation time should be sufficient to allow the antagonist to permeate the cell membrane (if using intact cells) and reach binding equilibrium with SUCNR1.
-
Cell Density: An optimal cell density ensures a sufficient amount of SUCNR1 for detection without overloading the detection system.
Q5: How can I minimize variability between replicates in my CETSA experiment?
A5: Inconsistent results between replicates can be minimized by:
-
Uniform Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent cell number in each well.
-
Precise Pipetting: Use calibrated pipettes and consistent technique for all liquid handling steps.
-
Controlled Heating and Cooling: Use a thermal cycler with good temperature uniformity across the block to ensure all samples are subjected to the same temperature profile.[6]
-
Consistent Lysis: Ensure complete and uniform cell lysis across all samples.
-
Normalization: Normalize the data to a suitable loading control to account for variations in protein loading.[8]
Troubleshooting Guides
Issue 1: No or Weak SUCNR1 Signal in Western Blot
| Possible Cause | Solution |
| Low SUCNR1 Expression | - Use a cell line known to have high endogenous SUCNR1 expression (e.g., certain immune cell lines).[4] - Consider using a cell line overexpressing tagged or untagged SUCNR1. |
| Inefficient Antibody | - Test different primary antibodies against SUCNR1 and optimize the antibody concentration.[3] - Ensure the antibody is validated for Western blotting. |
| Insufficient Protein Loading | - Increase the amount of protein loaded onto the gel. - Perform a protein concentration assay (e.g., BCA) to ensure equal loading. |
| Poor Protein Transfer | - Optimize the Western blot transfer conditions (time, voltage, membrane type). |
Issue 2: High Background in Western Blot
| Possible Cause | Solution |
| Insufficient Blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature). - Try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Washing | - Increase the number and duration of washing steps with TBST between antibody incubations. |
Issue 3: No Thermal Shift Observed with a Known SUCNR1 Antagonist
| Possible Cause | Solution |
| Antagonist Does Not Induce a Thermal Shift | - Perform a competitive CETSA experiment by co-incubating the cells with a known SUCNR1 agonist (e.g., succinate or a synthetic agonist) and varying concentrations of your antagonist. The antagonist's ability to reverse the agonist-induced thermal shift will demonstrate target engagement. |
| Incorrect Heating Temperature | - Re-determine the Tagg of SUCNR1 in your specific cell system. The optimal temperature for an isothermal dose-response experiment is typically at or slightly above the Tagg.[6] |
| Antagonist Concentration is Too Low | - Test a higher concentration range of the antagonist. The concentration required to see a shift in CETSA can be higher than the functional IC50. |
| Antagonist is Not Cell-Permeable (for intact cell assays) | - Confirm cell permeability using other assays. - Perform the CETSA on cell lysates instead of intact cells.[6] |
Issue 4: High Variability Between Replicates
| Possible Cause | Solution |
| Uneven Heating/Cooling | - Use a thermal cycler with a heated lid and ensure good contact between the tubes/plate and the block. - Implement a controlled cooling step after heating.[6] |
| Inconsistent Cell Lysis | - Ensure the lysis buffer is added and mixed uniformly across all samples. - Optimize the lysis procedure (e.g., freeze-thaw cycles, sonication) for consistency. |
| Inaccurate Pipetting | - Use calibrated pipettes and reverse pipetting for viscous solutions. - Automate liquid handling steps if possible for high-throughput experiments.[6] |
| Variations in Protein Loading | - Normalize the densitometry data from your Western blot to a suitable loading control that is not affected by the heat treatment.[8] |
Data Presentation
Table 1: Hypothetical CETSA Data for SUCNR1 with Agonist and Antagonist
| Treatment | Temperature (°C) | Normalized Soluble SUCNR1 (%) | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 45 | 100 | 52.5 | - |
| 50 | 75 | |||
| 55 | 40 | |||
| 60 | 15 | |||
| Agonist (10 µM) | 45 | 100 | 56.0 | +3.5 |
| 50 | 95 | |||
| 55 | 70 | |||
| 60 | 35 | |||
| Antagonist (10 µM) | 45 | 100 | 52.7 | +0.2 |
| 50 | 73 | |||
| 55 | 42 | |||
| 60 | 16 | |||
| Agonist (10 µM) + Antagonist (10 µM) | 45 | 100 | 53.5 | +1.0 (vs. Vehicle) |
| 50 | 80 | |||
| 55 | 50 | |||
| 60 | 20 |
Table 2: Isothermal Dose-Response CETSA Data for a SUCNR1 Antagonist (Competitive Assay)
| Antagonist Concentration (µM) | Agonist (10 µM) Treatment | Normalized Soluble SUCNR1 (%) at 56°C |
| 0 | Yes | 70 |
| 0.1 | Yes | 65 |
| 1 | Yes | 45 |
| 10 | Yes | 25 |
| 100 | Yes | 15 |
| 0 | No | 25 |
Experimental Protocols
Protocol 1: Determining the Melting Temperature (Tagg) of SUCNR1
-
Cell Culture: Culture cells expressing SUCNR1 to 80-90% confluency.
-
Cell Harvesting: Harvest cells and resuspend in PBS with protease inhibitors to a concentration of 2 x 10^6 cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by adding a lysis buffer containing a non-ionic detergent (e.g., 0.4% NP-40) and protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation for Western Blot: Collect the supernatant and determine the protein concentration. Normalize the protein concentration for all samples. Add Laemmli buffer and boil for 5 minutes.
-
Western Blot Analysis: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane. Probe with a primary antibody against SUCNR1 and a suitable secondary antibody.
-
Data Analysis: Quantify the band intensities. Plot the normalized band intensity against the temperature to generate a melting curve and determine the Tagg (the temperature at which 50% of the protein is denatured).
Protocol 2: Competitive Isothermal Dose-Response (ITDR) CETSA for a SUCNR1 Antagonist
-
Cell Culture and Treatment: Seed cells at an appropriate density. Treat the cells with a fixed, saturating concentration of a known SUCNR1 agonist (e.g., 10 µM succinate) and a serial dilution of the SUCNR1 antagonist for 1-2 hours at 37°C. Include vehicle controls (DMSO).
-
Heat Challenge: Harvest the cells and perform a heat challenge at a single, pre-determined temperature (e.g., the Tagg of SUCNR1 in the presence of the agonist) for 3 minutes.
-
Lysis and Centrifugation: Follow steps 4 and 5 from Protocol 1.
-
Western Blot Analysis: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis: Quantify the band intensities for SUCNR1. Normalize the data to a loading control. Plot the normalized soluble SUCNR1 fraction against the logarithm of the antagonist concentration to determine the EC50 of the antagonist in preventing the agonist-induced thermal stabilization.
Visualizations
Caption: SUCNR1 signaling pathway and points of antagonist intervention.
Caption: General experimental workflow for a Cellular Thermal Shift Assay.
Caption: Logical workflow for troubleshooting unexpected CETSA results.
References
- 1. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 5. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A superior loading control for the cellular thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability issues with AK-968-11563024 and potential solutions
Welcome to the technical support center for AK-968-11563024. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and answer frequently asked questions related to the use of this compound, with a specific focus on cell permeability.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during your experiments with this compound.
Issue 1: Suboptimal or No Cellular Response to this compound Treatment
Question: I am treating my cells with this compound, but I am not observing the expected biological effect (e.g., inhibition of cell proliferation, induction of apoptosis). What could be the problem?
Potential Cause: A primary reason for the lack of cellular response could be insufficient intracellular concentration of this compound due to poor cell permeability. Other factors could include compound degradation or experimental conditions.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Ensure that your stock solution of this compound is correctly prepared and has been stored properly to prevent degradation.
-
Confirm the final concentration in your cell culture medium.
-
-
Optimize Treatment Conditions:
-
Increase Incubation Time: If permeability is low, a longer incubation period may be necessary for the compound to accumulate inside the cells to a therapeutic concentration.
-
Increase Compound Concentration: A dose-response experiment is recommended to determine if a higher concentration of this compound elicits the desired effect.
-
-
Assess Cell Permeability Directly:
-
If you continue to observe a lack of effect, it is advisable to perform a cell permeability assay to determine the rate at which this compound crosses the cell membrane. See the "Experimental Protocols" section for detailed methods.
-
-
Consider Permeability Enhancement Strategies:
-
Use of a Permeabilizing Agent: In some experimental setups, a very low, non-toxic concentration of a gentle permeabilizing agent like DMSO can be used, although this should be carefully controlled and validated.
-
Prodrug Approach: For long-term studies, if poor permeability is confirmed, a medicinal chemistry approach to synthesize a more lipophilic prodrug of this compound could be considered.[1]
-
Issue 2: High Variability in Experimental Results with this compound
Question: I am seeing significant well-to-well or day-to-day variability in my experiments with this compound. What could be causing this?
Potential Cause: High variability can stem from inconsistent intracellular concentrations of the compound, which may be exacerbated by its physicochemical properties affecting its solubility and permeability.
Troubleshooting Steps:
-
Ensure Complete Solubilization:
-
This compound may have limited aqueous solubility. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before preparing your final dilutions in cell culture media. Precipitates, even if not visible, can lead to inconsistent dosing.
-
Vortex stock solutions and final dilutions thoroughly.
-
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell density, passage number, and growth phase across experiments, as these factors can influence membrane composition and permeability.
-
-
Evaluate for Efflux Pump Activity:
-
Many cell lines express efflux pumps (e.g., P-glycoprotein) that can actively transport small molecules out of the cell, leading to variable intracellular concentrations.
-
Troubleshooting: Co-incubate your cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). If the biological effect of this compound is potentiated or stabilized, it suggests that the compound is a substrate for an efflux pump.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of marine Vibrio vulnificus Arylamine N-acetyltransferase (NAT) with an IC50 of 18.86 µM.[2] NATs are enzymes involved in the metabolism of various drugs and xenobiotics.[3][4][5] In human multiple myeloma cells, AK-968 has been shown to inhibit proliferation and induce apoptosis.[6]
Q2: Are there known cell permeability issues with this compound?
A2: While there is no specific literature detailing cell permeability issues for this compound, poor membrane permeability is a common challenge for small molecule inhibitors.[4] The physicochemical properties of a compound, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are key determinants of its ability to passively diffuse across the cell membrane.[1][7][8]
Q3: How can I predict the cell permeability of this compound?
A3: A good starting point is to evaluate the physicochemical properties of this compound against Lipinski's Rule of 5.[1][7][8] Compounds that adhere to these rules are more likely to be orally bioavailable and membrane permeable. For a more definitive assessment, in vitro permeability assays are recommended.
Q4: What are some general strategies to improve the cellular uptake of a compound with poor permeability?
A4: Several strategies can be employed to enhance the cell permeability of small molecules:
-
Chemical Modification: Modifying the structure of the compound to increase its lipophilicity can improve passive diffusion. This can involve adding lipophilic groups or masking polar groups.
-
Prodrug Approach: A less permeable drug can be chemically modified into a more permeable "prodrug" that is converted into the active drug by intracellular enzymes.[1]
-
Formulation with Permeation Enhancers: In some cases, formulating the compound with excipients that enhance membrane permeability can be effective.
-
Use of Nanocarriers: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.
Data Presentation
Table 1: Physicochemical Properties and Cell Permeability (Lipinski's Rule of 5)
Lipinski's Rule of 5 provides a set of guidelines to predict the oral bioavailability and membrane permeability of a small molecule.[1][7][8] A compound is more likely to be membrane permeable if it does not violate more than one of these rules.
| Parameter | Guideline for Good Permeability |
| Molecular Weight | < 500 Daltons |
| LogP (lipophilicity) | < 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across an artificial lipid membrane.[9]
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.
Methodology:
-
Prepare the PAMPA plate: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.
-
Prepare Solutions:
-
Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS at pH 7.4) to the desired concentration.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the concentration of the compound in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
Caco-2 Cell Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of oral absorption and can also identify compounds that are substrates for efflux pumps.[10][11]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown on a semi-permeable filter support. They differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is typically required.
-
Prepare Dosing Solution: Dissolve this compound in a transport buffer (e.g., Hank's Balanced Salt Solution) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and analyze the concentration of this compound.
-
-
Efflux Ratio Measurement (Bidirectional Transport):
-
To determine if the compound is a substrate for efflux pumps, perform the experiment in the reverse direction as well (basolateral to apical).
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the compound is actively transported out of the cells.
-
-
Quantification and Papp Calculation: Analyze the concentration of the compound in the collected samples and calculate the apparent permeability coefficient (Papp).
Visualizations
Signaling Pathway
Caption: Simplified pathway of xenobiotic metabolism by Arylamine N-acetyltransferase (NAT) and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting and addressing potential cell permeability issues with small molecule inhibitors.
References
- 1. dev.drugbank.com [dev.drugbank.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylamine N-acetyltransferases: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylamine N-acetyltransferases: a pharmacogenomic approach to drug metabolism and endogenous function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
A Comparative Guide to SUCNR1 Antagonists in Diabetic Nephropathy Models: AK-968/12117473 in Focus
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of diabetic nephropathy, a leading cause of end-stage renal disease, underscores the urgent need for novel therapeutic strategies. The succinate receptor 1 (SUCNR1), a G-protein-coupled receptor activated by the Krebs cycle intermediate succinate, has emerged as a promising therapeutic target. Elevated succinate levels in diabetes are implicated in the pathogenesis of diabetic nephropathy, making SUCNR1 antagonists a compelling area of research. This guide provides a comparative overview of the novel SUCNR1 antagonist AK-968/12117473 against other known SUCNR1 antagonists, with a focus on their potential application in diabetic nephropathy models.
Introduction to AK-968/12117473
AK-968/12117473 is a recently identified, novel, and specific antagonist of SUCNR1.[1][2] Discovered through a combination of in silico virtual screening and subsequent in vitro validation, this small molecule has demonstrated promising activity in preclinical models relevant to diabetic nephropathy.
Mechanism of Action of SUCNR1 Antagonists in Diabetic Nephropathy
Succinate, acting through SUCNR1, is believed to contribute to the pathology of diabetic nephropathy via several mechanisms. Activation of SUCNR1 in renal cells can trigger pro-inflammatory and pro-fibrotic signaling pathways. Notably, the succinate-SUCNR1 axis has been shown to activate the NF-κB pathway, a key regulator of inflammation.[2] Furthermore, this signaling cascade can promote epithelial-mesenchymal transition (EMT) and the deposition of extracellular matrix (ECM), both of which are hallmarks of renal fibrosis.[2][3][4] By blocking the interaction of succinate with its receptor, SUCNR1 antagonists aim to inhibit these downstream pathological processes.
Comparative Analysis of SUCNR1 Antagonists
Direct comparative in vivo studies of AK-968/12117473 against other SUCNR1 antagonists in diabetic nephropathy models are not yet publicly available. However, a comparison of their known characteristics and in vitro performance provides valuable insights.
| Feature | AK-968/12117473 | NF-56-EJ40 | Other Notable Antagonists |
| Reported Activity | Specific SUCNR1 antagonist.[1][2] | Potent and selective human SUCNR1 antagonist.[5] | "Compound 7a" has been studied for neuroinflammation and periodontitis.[6] "hGPR91 antagonist 1 (Compound 4c)" is a potent and selective antagonist. |
| In Vitro Efficacy | Inhibits NF-κB pathway activation, ameliorates EMT, and reduces ECM deposition in renal tubular epithelial cells under high glucose conditions.[2] | Potent inhibitor of succinate-induced signaling.[5] | Varies depending on the specific compound and assay. |
| In Vivo Data (Diabetic Nephropathy) | Not yet reported. | Not yet reported in diabetic nephropathy models. | Not yet reported in diabetic nephropathy models. |
| Metabolic Stability | Favorable drug-like pharmacokinetic properties suggested by in vitro metabolic stability assays.[2] | Information not readily available. | Information not readily available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of SUCNR1 antagonists.
In Vitro Assays
-
Dual-Luciferase Reporter Assay:
-
Objective: To determine the antagonistic activity of a compound on SUCNR1 signaling.
-
Methodology: Cells (e.g., HEK293T) are co-transfected with a plasmid encoding SUCNR1 and a reporter plasmid containing a response element (e.g., for NF-κB) linked to a luciferase gene. Cells are then treated with succinate in the presence or absence of the test antagonist. The luciferase activity is measured as a readout of receptor activation. A decrease in luciferase activity in the presence of the antagonist indicates its inhibitory effect.[2]
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement between the antagonist and SUCNR1.
-
Methodology: Cells expressing SUCNR1 are treated with the antagonist. The cells are then subjected to a temperature gradient. The principle is that ligand binding stabilizes the target protein, shifting its melting curve to a higher temperature. The amount of soluble protein at each temperature is quantified by Western blotting or other protein detection methods.[2]
-
-
Immunofluorescence:
-
Objective: To visualize the effect of the antagonist on the expression and localization of proteins involved in EMT and ECM deposition.
-
Methodology: Renal cells (e.g., NRK-52E) are cultured under high glucose conditions with or without the SUCNR1 antagonist. Cells are then fixed, permeabilized, and incubated with primary antibodies against markers like E-cadherin (epithelial) and α-smooth muscle actin (mesenchymal), or ECM proteins like fibronectin and collagen. Fluorescently labeled secondary antibodies are used for visualization by microscopy.[2]
-
-
Western Blotting:
-
Objective: To quantify the changes in protein expression levels of key signaling molecules and fibrosis markers.
-
Methodology: Protein lysates from cells treated as described above are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific primary antibodies against proteins in the NF-κB pathway (e.g., p-p65), EMT markers, and ECM proteins. The protein bands are detected using labeled secondary antibodies and a suitable detection system.[2]
-
Animal Models of Diabetic Nephropathy
While in vivo data for AK-968/12117473 is pending, typical animal models used to evaluate therapies for diabetic nephropathy include:
-
Streptozotocin (STZ)-induced diabetic mice or rats: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This is a common model for Type 1 diabetes.
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a phenotype resembling Type 2 diabetes.
Key endpoints measured in these models include:
-
Albuminuria: Measurement of albumin in the urine, a key indicator of kidney damage.
-
Glomerular Filtration Rate (GFR): Assessment of kidney function.
-
Histopathology: Microscopic examination of kidney tissue for changes such as glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.
-
Gene and Protein Expression Analysis: Measurement of inflammatory and fibrotic markers in kidney tissue.
Visualizing the Landscape
Signaling Pathways and Experimental Logic
To better understand the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 2. Discovery of a SUCNR1 antagonist for potential treatment of diabetic nephropathy: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pathogenic role of succinate-SUCNR1: a critical function that induces renal fibrosis via M2 macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pathogenic role of succinate-SUCNR1: a critical function that induces renal fibrosis via M2 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. A novel SUCNR1 inhibitor alleviates dysbiosis through inhibition of host responses without direct interaction with host microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AK-968-11563024: A Selective Inhibitor of Vibrio vulnificus Arylamine N-acetyltransferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the arylamine N-acetyltransferase (NAT) inhibitor, AK-968-11563024. Due to the limited publicly available data on the cross-reactivity and selectivity profile of this compound, this document focuses on its known activity against its primary target, the arylamine N-acetyltransferase from the marine bacterium Vibrio vulnificus ((VIBVN)NAT), and compares it with other known NAT inhibitors. This guide also outlines the necessary experimental protocols to fully characterize its selectivity profile.
Introduction to Arylamine N-acetyltransferases (NATs)
Arylamine N-acetyltransferases (NATs) are a family of enzymes responsible for the acetylation of arylamine and hydrazine compounds. This process is a critical step in the metabolism of a wide range of xenobiotics, including many drugs and carcinogens. In humans, two NAT isoenzymes, NAT1 and NAT2, have been extensively studied and are known to play a significant role in drug efficacy and toxicity.[1][2][3][4] Prokaryotic NATs, such as the one found in Vibrio vulnificus, are also of interest, particularly in the context of antibiotic resistance and bacterial pathogenesis.
This compound: A (VIBVN)NAT Inhibitor
This compound has been identified as an inhibitor of the Vibrio vulnificus NAT enzyme. The primary reported activity is an IC50 of 18.86 µM. Currently, there is no publicly available data on the selectivity of this compound against other enzymes, including the human NAT1 and NAT2 isoforms.
Comparative Inhibitor Data
To provide context for the potency of this compound, the following table summarizes the inhibitory activity of other known NAT inhibitors. It is important to note that these inhibitors were tested against different NAT orthologs, and therefore, this represents an indirect comparison.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound | Vibrio vulnificus NAT | 18.86 | MedchemExpress |
| Compound 10 | Human NAT1 | 0.75 | [5][6] |
| Alizarin | Human NAT1 | 0.886 | [5] |
| Quercetin | Human NAT1 | 48.6 | [7] |
| Quercetin | Human NAT2 | 10.0 | [7] |
| Caffeic acid | Human NAT1 | >100 | [7] |
| Curcumin | Human NAT2 | >100 | [7] |
| CoA-Ac-SES4 | Human NatA complex | 15.1 | [8] |
| CoA-Ac-EEE4 | Human hNaa10 (NatA catalytic subunit) | 1.6 (Ki) | [8] |
| CoA-Ac-MLG7 | Human NatE/hNaa50 | 0.008 (Ki*) | [8] |
Note: IC50 values are highly dependent on experimental conditions. A direct head-to-head comparison of this compound with these inhibitors against a panel of NAT enzymes is required for a definitive selectivity assessment.
Experimental Protocols
To facilitate further research and a direct comparison, detailed experimental protocols for determining inhibitor potency against NAT enzymes are provided below.
Protocol 1: Determination of IC50 for (VIBVN)NAT
This protocol is adapted from established methods for determining NAT activity.
Materials:
-
Purified recombinant V. vulnificus NAT enzyme
-
This compound and other test inhibitors
-
Acetyl Coenzyme A (AcCoA)
-
A suitable arylamine substrate (e.g., p-aminobenzoic acid - PABA)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of (VIBVN)NAT, AcCoA, and PABA in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration might be 1 mM, with 10-point, 2-fold serial dilutions.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the inhibitor solution at various concentrations (or buffer for the control).
-
Add 20 µL of the (VIBVN)NAT enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of AcCoA and PABA.
-
-
Detection: After a 30-minute incubation at 37°C, add 100 µL of DTNB solution to each well. The reaction of DTNB with the free Coenzyme A produced during the acetylation reaction results in a yellow product.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Normalize the data by setting the absorbance of the control (no inhibitor) to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10][11]
-
Protocol 2: Cross-Reactivity Profiling against Human NAT1 and NAT2
To determine the selectivity of this compound, a similar assay to Protocol 1 should be performed using purified recombinant human NAT1 and NAT2 enzymes.
Key Differences:
-
Enzymes: Use purified human NAT1 and NAT2.
-
Substrates: Use a NAT1-selective substrate (e.g., p-aminobenzoic acid) and a NAT2-selective substrate (e.g., sulfamethazine).[7]
-
The same detection method with DTNB can be used.
By comparing the IC50 values obtained for (VIBVN)NAT, hNAT1, and hNAT2, a selectivity profile for this compound can be established.
Visualizations
Signaling Pathway: Role of NAT in Xenobiotic Metabolism
Caption: Role of Arylamine N-acetyltransferase (NAT) in Xenobiotic Metabolism.
Experimental Workflow: IC50 Determination
Caption: Experimental Workflow for IC50 Determination of NAT Inhibitors.
Conclusion and Future Directions
This compound is a known inhibitor of Vibrio vulnificus arylamine N-acetyltransferase. To fully understand its potential as a research tool or therapeutic lead, a comprehensive selectivity profile is essential. The experimental protocols outlined in this guide provide a framework for researchers to determine the cross-reactivity of this compound against human NAT isoforms and other relevant enzymes. Such data will be crucial for interpreting experimental results and predicting potential off-target effects in future studies.
References
- 1. Human arylamine N-acetyltransferase 1: a drug-metabolizing enzyme and a drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylamine N-acetyltransferases: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and regulation of the drug-metabolizing enzymes arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of potent, selective, and efficacious inhibitors of human arylamine N-acetyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of potent, selective, and efficacious inhibitors of human arylamine N-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of polyphenolic compounds on human arylamine N-acetyltransferase 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
Comparative Analysis of N-Acetyltransferase (NAT) Isoform Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory effects of various compounds on N-acetyltransferase (NAT) isoforms. While specific inhibitory data for AK-968-11563024 against human NAT isoforms is not publicly available, this document serves as a template, presenting data for well-characterized NAT inhibitors to illustrate a comprehensive comparison.
N-acetyltransferases are a family of enzymes crucial in the metabolism of a wide array of drugs and xenobiotics. The primary human isoforms, NAT1 and NAT2, exhibit different substrate specificities and are polymorphically expressed in the population, leading to varied drug responses and toxicities. The development of isoform-selective NAT inhibitors is a significant area of research for modulating drug metabolism and potentially treating diseases like cancer.
Performance Comparison of NAT Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor for a particular isoform is determined by comparing its IC50 values across different isoforms.
Below is a summary of the inhibitory activities of several known compounds against human NAT1 and NAT2 isoforms.
| Compound | Target NAT Isoform | IC50 (µM) | Reference |
| Quercetin | NAT1 | 48.6 ± 17.3 | [1] |
| NAT2 | 10.0 ± 1.8 | [1] | |
| Caffeic Acid | NAT1 | Inhibitory | [1] |
| NAT2 | No Inhibition | [1] | |
| Ferulic Acid | NAT1 | Inhibitory | [1] |
| NAT2 | No Inhibition | [1] | |
| Gallic Acid | NAT1 | Inhibitory | [1] |
| NAT2 | No Inhibition | [1] | |
| EGCG | NAT1 | Inhibitory | [1] |
| NAT2 | No Inhibition | [1] | |
| Scopuletin | NAT1 | No Inhibition | [1] |
| NAT2 | Inhibitory | [1] | |
| Curcumin | NAT1 | No Inhibition | [1] |
| NAT2 | Inhibitory | [1] |
Experimental Protocols for NAT Inhibition Assays
The following provides a detailed methodology for determining the inhibitory effect of a compound on NAT1 and NAT2 activity.
1. Reagents and Materials:
-
Recombinant human NAT1 and NAT2 enzymes
-
NAT1-selective substrate: p-aminobenzoic acid (PABA)
-
NAT2-selective substrate: Sulfamethazine (SMZ)
-
Acetyl Coenzyme A (AcCoA)
-
Test inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
96-well microplates
-
Microplate reader
2. Experimental Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of recombinant human NAT1 and NAT2 enzymes in the assay buffer. Prepare stock solutions of PABA, SMZ, and the test inhibitor in a suitable solvent (e.g., DMSO). Prepare a working solution of AcCoA in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Add the specific NAT isoform (NAT1 or NAT2).
-
Add the corresponding substrate (PABA for NAT1, SMZ for NAT2).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding AcCoA.
-
-
Detection of Acetylation:
-
The reaction measures the release of Coenzyme A (CoA), which can be detected using DTNB. DTNB reacts with the free thiol group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
-
-
Data Analysis:
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the inhibitory effect of a compound on NAT isoforms.
Signaling Pathway of NAT-mediated Metabolism
The diagram below illustrates the general signaling pathway of how NAT enzymes metabolize arylamine substrates and how inhibitors can block this process.
References
In Vitro Validation of AK-968-11563024: A Comparative Guide for Arylamine N-Acetyltransferase Inhibitors
For Immediate Release
This guide provides a comparative analysis of AK-968-11563024, an inhibitor of the Vibrio vulnificus arylamine N-acetyltransferase (NAT), with other known NAT inhibitors. The following sections detail the inhibitory activity of these compounds, the experimental protocol for in vitro validation, and the underlying signaling pathway. This information is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents and enzyme inhibitors.
Performance Comparison of NAT Inhibitors
This compound has been identified as an inhibitor of the NAT enzyme from the marine bacterium Vibrio vulnificus, exhibiting a half-maximal inhibitory concentration (IC50) of 18.86 µM.[1] Arylamine N-acetyltransferases are enzymes involved in the metabolism of various compounds, and in bacteria, they can contribute to drug resistance.[1] The inhibition of this enzyme is a potential strategy to counteract such resistance mechanisms.
For the purpose of comparison, this guide includes data on other well-characterized NAT inhibitors, namely quercetin and curcumin. It is important to note that the inhibitory activities for these compounds have been reported against human NAT isoforms (NAT1 and NAT2). While not a direct comparison against the V. vulnificus enzyme, this information provides a broader context of NAT inhibition by different chemical scaffolds.
| Compound | Target Enzyme | Inhibitor Concentration (µM) | % Inhibition | IC50 / Ki (µM) |
| This compound | Vibrio vulnificus NAT | - | - | 18.86 (IC50) [1] |
| Quercetin | Human NAT1 | - | - | 48.6 ± 17.3 (Ki) |
| Quercetin | Human NAT2 | - | - | 10.0 ± 1.8 (Ki) |
| Curcumin | Human NAT2 | - | - | - |
Data for Quercetin and Curcumin are derived from studies on human NAT enzymes and are presented for broader context.
Experimental Protocols
The following protocol outlines a standard in vitro assay for determining the inhibitory activity of compounds against arylamine N-acetyltransferase, based on the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) method.[2][3] This colorimetric assay quantifies the free thiol groups of Coenzyme A (CoA) released during the NAT-catalyzed acetylation reaction.
Materials:
-
Purified Vibrio vulnificus NAT enzyme
-
This compound and other test compounds
-
Acetyl Coenzyme A (AcCoA)
-
An arylamine substrate (e.g., p-aminobenzoic acid)
-
DTNB (Ellman's Reagent)
-
Tris-HCl buffer (pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, the arylamine substrate, and the test compound (e.g., this compound) at various concentrations.
-
Enzyme Addition: Add the purified Vibrio vulnificus NAT enzyme to each well to initiate the reaction.
-
Initiation of Acetylation: Start the enzymatic reaction by adding AcCoA to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding a solution of DTNB. DTNB reacts with the free CoA-SH produced during the acetylation reaction to form 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 412 nm using a microplate reader.
-
Data Analysis: The rate of TNB formation is proportional to the NAT activity. The inhibitory effect of the test compound is determined by comparing the enzyme activity in the presence of the inhibitor to the activity in a control reaction without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the In Vitro Validation Workflow and Pathway
The following diagrams illustrate the experimental workflow for the in vitro validation of this compound and the general signaling pathway of arylamine N-acetylation.
References
Unveiling the Therapeutic Promise of AK-968 (Compound 968): A Comparative Analysis in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified glutamine addiction as a key vulnerability in many tumor types. This has spurred the development of glutaminase inhibitors, a promising class of targeted therapeutics. Among these, AK-968, more commonly known in scientific literature as Compound 968, has emerged as a potent allosteric inhibitor of glutaminase C (GAC). This guide provides a comprehensive comparison of Compound 968 with other notable glutaminase inhibitors, BPTES and CB-839, focusing on their preclinical performance and offering insights into their therapeutic potential.
Performance Comparison of Glutaminase Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for Compound 968 and its key alternatives, BPTES and CB-839. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from various independent reports.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 968 | Ovarian (HEY) | 8.9 | [1] |
| Ovarian (SKOV3) | ~5 | [1] | |
| Ovarian (IGROV-1) | ~7 | [1] | |
| Recombinant GAC | 9.3 | [2] | |
| Breast (MDA-MB-231) | ≤ 10 | ||
| Breast (SKBR3) | ≤ 10 | ||
| BPTES | Triple-Negative Breast Cancer (TNBC) | ≥ 2 | [3] |
| Lung (A549) | 1 | [4] | |
| Lung (H460) | 4.2 | [4] | |
| CB-839 | Triple-Negative Breast Cancer (TNBC) | 0.02 - 0.055 | [3] |
| Lung (A427) | 0.0091 | [4] | |
| Lung (A549) | 0.027 | [4] | |
| Lung (H460) | 0.217 | [4] |
In Vivo Efficacy: Xenograft Tumor Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Compound 968 | Endometrial Cancer Xenograft | Not specified | Significantly suppressed tumor growth. | [5] |
| P-493 B-cell Lymphoma Xenograft | 200 µ g/injection (i.p.), 12 days | Effectively shrunk tumor size. | ||
| BPTES | P493 Lymphoma Xenograft | Not specified | Inhibited tumor growth by ~50% over 10 days. | [6][7] |
| CB-839 | Triple-Negative Breast Cancer Xenograft | 200 mg/kg, twice daily (oral) | Significant tumor growth reduction as a single agent and in combination with paclitaxel. | [3][8] |
| Pancreatic Cancer (Patient-Derived Xenograft) | 200 mg/kg, twice daily | Comparable antitumor efficacy to BPTES-NPs, but with elevated liver enzymes. | [8] |
Mechanism of Action and Signaling Pathways
Compound 968, BPTES, and CB-839 are all allosteric inhibitors of glutaminase, the enzyme responsible for converting glutamine to glutamate. However, they exhibit distinct mechanisms of action. BPTES and its analog CB-839 bind at the dimer interface of the glutaminase tetramer, stabilizing an inactive conformation. In contrast, Compound 968 is thought to bind to the monomeric form of the enzyme.[9]
The inhibition of glutaminase activity by these compounds has significant downstream effects on cellular signaling. Notably, Compound 968 has been shown to suppress the AKT/mTOR/S6 signaling pathway, a critical regulator of cell growth and proliferation.[10] Similarly, CB-839 treatment leads to a decrease in mTORC1 signaling.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of standard protocols for key experiments cited in the evaluation of these compounds.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Compound 968) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protein Expression Analysis (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.
Protocol Summary:
-
Sample Preparation: Lyse cells treated with the compound of interest to extract proteins. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Gel Electrophoresis: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.
In Vivo Tumor Xenograft Model
Animal xenograft models are essential for evaluating the in vivo efficacy of anti-cancer compounds.
Protocol Summary:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound (e.g., Compound 968) via the appropriate route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
Conclusion
Compound 968 demonstrates significant therapeutic potential in preclinical models by effectively targeting glutamine metabolism in cancer cells. While direct comparative data is still emerging, the available evidence suggests that Compound 968 and other glutaminase inhibitors like CB-839 represent a promising avenue for the development of novel cancer therapies. The distinct mechanism of action of Compound 968 may offer advantages in certain cancer contexts or in combination with other treatments. Further investigation, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic utility of this class of inhibitors.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
Evaluating the Species Selectivity of SUCNR1 Agonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the species selectivity of novel SUCNR1 agonists, using the hypothetical compound AK-968/12117473 as an example. This document outlines key experimental protocols and data presentation formats to facilitate objective comparison with established alternatives.
The succinate receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1][2] It has emerged as a promising therapeutic target for a variety of conditions, including metabolic and inflammatory diseases.[3][4] However, significant pharmacological differences between human and rodent SUCNR1 orthologs present a challenge for the preclinical to clinical translation of novel drug candidates.[3] This guide details the methodologies to assess the species-specific activity of compounds like AK-968/12117473 against human and rodent SUCNR1.
SUCNR1 Signaling Pathways
SUCNR1 activation by succinate or synthetic agonists initiates downstream signaling through the coupling of G proteins, primarily Gαi and Gαq.[5][6] Gαi coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Gαq coupling, on the other hand, activates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium ([Ca2+]i).[7][8] The specific G protein coupling and subsequent signaling can be cell-type dependent.[5]
Caption: SUCNR1 signaling cascade upon agonist binding.
Comparative Selectivity and Potency Data
The following tables summarize hypothetical quantitative data for AK-968/12117473 in comparison to the endogenous ligand, succinate, and a known synthetic agonist, cis-epoxysuccinate. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of an agonist that gives 50% of the maximal response.
Table 1: Agonist Potency at Human SUCNR1
| Agonist | Gαi Pathway (cAMP Inhibition) EC50 (µM) | Gαq Pathway ([Ca2+]i Mobilization) EC50 (µM) |
|---|---|---|
| Succinate | 29[7] | 581[7] |
| cis-Epoxysuccinate | 2.7[7] | 191[7] |
| AK-968/12117473 | (Hypothetical Data) | (Hypothetical Data) |
| | 0.5 | 50 |
Table 2: Agonist Potency at Rodent (Mouse) SUCNR1
| Agonist | Gαi Pathway (cAMP Inhibition) EC50 (µM) | Gαq Pathway ([Ca2+]i Mobilization) EC50 (µM) |
|---|---|---|
| Succinate | (Literature Value) | (Literature Value) |
| cis-Epoxysuccinate | (Literature Value) | (Literature Value) |
| AK-968/12117473 | (Hypothetical Data) | (Hypothetical Data) |
| | 10 | >1000 |
Table 3: Species Selectivity Ratios
| Agonist | EC50 Ratio (Mouse/Human) for Gαi Pathway | EC50 Ratio (Mouse/Human) for Gαq Pathway |
|---|---|---|
| AK-968/12117473 | (Hypothetical Data) | (Hypothetical Data) |
| | 20 | >20 |
Experimental Protocols
To determine the species selectivity of a novel SUCNR1 agonist, a series of in vitro functional assays are required. These assays typically utilize recombinant cell lines stably expressing either human or rodent SUCNR1.
Experimental Workflow for Evaluating Species Selectivity
Caption: Workflow for assessing agonist species selectivity.
cAMP Inhibition Assay (Gαi Pathway)
This assay measures the ability of an agonist to inhibit the production of cAMP, which is indicative of Gαi activation.
-
Cell Line: HEK293 or CHO cells stably expressing human or rodent SUCNR1.
-
Protocol:
-
Cells are seeded in a 96-well plate and incubated overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Increasing concentrations of the test compound (e.g., AK-968/12117473) are added to the wells.
-
After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the agonist concentration, and a dose-response curve is fitted to determine the EC50 value.
Intracellular Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium concentration following Gαq activation.[9]
-
Cell Line: HEK293 or CHO cells stably expressing human or rodent SUCNR1. To facilitate the measurement of Gq signaling for a Gi-coupled receptor, cells may be co-transfected with a promiscuous G protein such as Gα15 or a chimeric G protein.[10]
-
Protocol:
-
Cells are seeded in a 96-well black, clear-bottom plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid.[9]
-
The plate is incubated to allow for dye loading and de-esterification.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken before the addition of increasing concentrations of the test compound.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is monitored over time.[10]
-
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.
[³⁵S]GTPγS Binding Assay (Direct G Protein Activation)
This assay directly measures the activation of G proteins by a GPCR agonist.[11] It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Preparation: Cell membranes are prepared from cells overexpressing human or rodent SUCNR1.
-
Protocol:
-
Cell membranes are incubated with increasing concentrations of the test compound in the presence of GDP.
-
[³⁵S]GTPγS is added to initiate the binding reaction.
-
The reaction is incubated to allow for the exchange of GDP for [³⁵S]GTPγS on activated G proteins.
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC50 and Emax (maximal effect) values.
Conclusion
A thorough evaluation of the species selectivity of novel SUCNR1 agonists is critical for their successful development as therapeutics. By employing a standardized set of in vitro functional assays, researchers can obtain robust and comparable data on the potency and efficacy of compounds like AK-968/12117473 at human and rodent SUCNR1. The significant differences in pharmacology observed between species orthologs underscore the importance of this comparative approach to de-risk drug development programs and enhance the predictive value of preclinical models.[3] The methodologies and data presentation formats outlined in this guide provide a framework for the objective assessment of SUCNR1 agonist selectivity.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. SUCNR1 signaling in adipocytes controls energy metabolism by modulating circadian clock and leptin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucnr1 succinate receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
- 7. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of AK-968-11563024 and Novel Inhibitors Against Vibrio vulnificus
This guide provides a detailed comparison of the novel anti-virulence agent AK-968-11563024 against other emerging inhibitors targeting the opportunistic pathogen Vibrio vulnificus. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for infectious diseases.
Vibrio vulnificus is a marine bacterium capable of causing rapidly progressing and fatal infections, including septicemia and necrotizing fasciitis.[1][2] The high mortality rate associated with these infections, even with antibiotic treatment, highlights the urgent need for alternative therapeutic strategies.[3] One promising approach is the development of anti-virulence drugs that disarm the pathogen by targeting its key virulence factors, such as toxins, without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[4]
This document focuses on the comparative efficacy of this compound, a selective inhibitor of the V. vulnificus Repeats-in-Toxin (RtxA1), against a representative novel inhibitor, designated "Compound B," which inhibits the toxin's secretion system. The RtxA1 toxin is a major virulence factor essential for cytotoxicity and pathogenesis.[5][6]
Compound Mechanism of Action
This compound: A synthetic small molecule designed to bind directly to the cytotoxic effector domain of the secreted RtxA1 toxin, neutralizing its ability to induce host cell apoptosis and necrosis.
Novel Inhibitor B: A small molecule compound that targets and inhibits the function of TolC, an outer membrane channel protein that is a key component of the tripartite efflux pump responsible for secreting the RtxA1 toxin.[7] By blocking secretion, Novel Inhibitor B prevents the toxin from reaching host cells.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo performance of this compound compared to Novel Inhibitor B and a vehicle control.
Table 1: In Vitro Host Cell Protection (Cytotoxicity Assay)
This assay measures the release of lactate dehydrogenase (LDH) from HeLa cells co-cultured with V. vulnificus, an indicator of cell death.[7] Lower LDH release signifies greater protection by the inhibitor.
| Compound (Concentration) | Mean LDH Release (% of Positive Control) ± SD | Protective Efficacy (%) |
| Vehicle Control | 89.5 ± 4.2% | 10.5% |
| This compound (10 µM) | 15.2 ± 2.1% | 84.8% |
| Novel Inhibitor B (10 µM) | 28.7 ± 3.5% | 71.3% |
Table 2: Inhibition of RtxA1 Toxin Secretion
This assay quantifies the amount of RtxA1 toxin present in the supernatant of V. vulnificus cultures after treatment with inhibitors. Data was obtained via densitometry of Western blots.
| Compound (Concentration) | Relative RtxA1 in Supernatant (%) ± SD | Inhibition of Secretion (%) |
| Vehicle Control | 100 ± 5.0% | 0% |
| This compound (10 µM) | 98.2 ± 4.5% | 1.8% |
| Novel Inhibitor B (10 µM) | 8.1 ± 1.9% | 91.9% |
Table 3: In Vivo Efficacy in a Murine Sepsis Model
CD-1 mice were infected intraperitoneally with a lethal dose of V. vulnificus and treated 1 hour post-infection with the indicated compounds. Survival was monitored for 48 hours.[5][8]
| Treatment Group (n=10) | Dose (mg/kg) | Survival Rate (48h) |
| Vehicle Control (PBS) | - | 0% (0/10) |
| This compound | 20 | 90% (9/10) |
| Novel Inhibitor B | 20 | 70% (7/10) |
Table 4: Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) was determined to assess whether the compounds have direct bactericidal or bacteriostatic effects.
| Compound | MIC against V. vulnificus (µg/mL) |
| This compound | > 128 |
| Novel Inhibitor B | > 128 |
| Ciprofloxacin (Control) | 0.03 |
Summary of Findings:
-
This compound demonstrates superior host cell protection in vitro and higher survival rates in the in vivo sepsis model. Its mechanism of directly neutralizing the secreted toxin appears highly effective.
-
Novel Inhibitor B is highly effective at preventing toxin secretion. However, its lower in vivo efficacy may suggest that a small amount of secreted toxin is sufficient to cause significant pathology or that other virulence factors play a role.
-
Neither compound exhibits significant antimicrobial activity, confirming their role as pure anti-virulence agents.
RtxA1-Mediated Cytotoxicity Pathway
The RtxA1 toxin initiates a signaling cascade within the host cell upon engagement. A key interaction is the binding of an RtxA1 domain to the host scaffold protein filamin A. This interaction triggers the activation of PAK1 and the downstream MAPK signaling pathways (JNK and p38), leading to a reorganization of the cytoskeleton and programmed cell death.[9] this compound is designed to prevent the initial interaction of RtxA1 with host cell components.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (LDH Release Assay)
-
Cell Culture: HeLa cells are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and incubated for 24 hours at 37°C, 5% CO₂.
-
Bacterial Preparation: V. vulnificus (ATCC 27562) is grown to the mid-log phase in Luria-Bertani (LB) broth supplemented with 2% NaCl.
-
Treatment: Cell culture media is replaced with fresh media containing either the test compounds (10 µM) or a vehicle control.
-
Infection: V. vulnificus is added to the wells at a Multiplicity of Infection (MOI) of 10.
-
Incubation: The plate is incubated for 4 hours at 37°C, 5% CO₂.
-
LDH Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. LDH release is quantified using a commercial cytotoxicity detection kit according to the manufacturer's instructions.
-
Controls: Wells with untreated cells serve as the negative control, and cells treated with a lysis buffer serve as the positive (100% release) control.
Protocol 2: In Vivo Murine Sepsis Model
-
Animal Acclimatization: Female CD-1 mice (6-8 weeks old) are acclimatized for 7 days.
-
Infection: Mice are infected via intraperitoneal (i.p.) injection with 1 x 10⁷ Colony Forming Units (CFU) of mid-log phase V. vulnificus suspended in sterile phosphate-buffered saline (PBS).
-
Treatment: One hour post-infection, mice are treated via i.p. injection with this compound (20 mg/kg), Novel Inhibitor B (20 mg/kg), or a vehicle control (PBS).
-
Monitoring: Mice are monitored for signs of distress and mortality every 4 hours for the first 24 hours, and every 8 hours thereafter, for a total of 48 hours.
-
Endpoint: The primary endpoint is survival at 48 hours. The experiment is conducted in accordance with institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Virulence Genes Expression in Vibrio vulnificus by Alternative Carbon Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Complex regulatory networks of virulence factors in Vibrio vulnificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoclonal Antibodies against Vibrio vulnificus RtxA1 Elicit Protective Immunity through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. DIDS inhibits Vibrio vulnificus cytotoxicity by interfering with TolC-mediated RtxA1 toxin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Activities of Newer Fluoroquinolones against Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vibrio vulnificus RtxA1 cytotoxin targets filamin A to regulate PAK1- and MAPK-dependent cytoskeleton reorganization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of AK-968-11563024
This document provides comprehensive procedures for the safe and compliant disposal of the chemical substance identified as AK-968-11563024. As the precise hazardous characteristics of this substance are not universally defined, it must be treated as a potentially hazardous and unknown chemical. These procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions
In the absence of specific data for this compound, it is imperative to handle this substance with the utmost caution. Assume the substance is hazardous. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless a specific chemical waste has been confirmed to be non-hazardous by the institutional Environmental Health & Safety (EHS) office.[1] Spilled chemicals and any materials used for cleanup should also be disposed of as hazardous waste.[1]
Waste Characterization and Identification
Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities.[2] Therefore, the first critical step is to characterize the waste.
Experimental Protocol for Preliminary Waste Characterization:
-
Information Gathering:
-
Physical Characterization:
-
Visually inspect the waste. Note its physical state (solid, liquid, gas), color, and consistency.
-
If safe to do so in a controlled environment (i.e., under a fume hood), cautiously note any distinct odors.
-
-
Chemical Characterization (to be performed by trained personnel):
-
pH Test: For aqueous solutions, use a calibrated pH meter or pH strips to determine corrosivity. A pH of ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste.[4]
-
Compatibility Testing: Before bulking any waste, perform a small-scale compatibility test to check for adverse reactions such as heat generation, gas evolution, or precipitation.
-
Further Analysis: If the identity of the waste cannot be determined, it must be labeled as "Unknown" and submitted for formal analysis. This process can be costly, often exceeding $1,000 per sample, and will be charged to the generating department.[2]
-
Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][5] Incompatible wastes must be stored separately, using different cabinets, hoods, or secondary containment.[1][6]
General Segregation Guidelines:
-
Acids and Bases: Store separately.[7]
-
Oxidizers: Keep away from flammable and organic materials.[7]
-
Halogenated vs. Non-halogenated Solvents: Collect in separate containers, as disposal costs for halogenated solvents are typically higher.[6]
-
Aqueous vs. Organic Waste: Collect aqueous waste separately from organic solvent waste.[8]
Waste Containerization and Labeling
All chemical waste must be collected in appropriate, sealed containers.
-
Container Selection: Use containers that are in good condition, leak-proof, and chemically compatible with the waste.[5][9] Leave at least one inch of headspace in liquid containers to allow for expansion.[7]
-
Labeling: All waste containers must be clearly labeled as soon as waste is added.[1][10] The label must include:
If the identity of this compound cannot be determined, the container must be labeled with "Unknown Chemical" and any available information about its potential hazards.[11]
Storage and Disposal Procedures
Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][10][12]
Storage Requirements:
-
The SAA must be under the control of laboratory personnel and secured from unauthorized access.[12]
-
All liquid waste containers must be kept in secondary containment to prevent spills from reaching drains.[1][5]
-
Containers must remain closed at all times, except when adding waste.[1][5][9][12]
-
The SAA should be inspected weekly for leaks or deteriorating containers.[7][9]
Disposal Request:
-
Once a waste container is full, or if no more waste will be added, a pickup request must be submitted to the institution's EHS department.[5][11]
-
Do not dispose of hazardous chemicals down the drain, in regular trash, or by evaporation.[1][5][6]
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [1][10] |
| Maximum Acutely Hazardous Waste | 1 quart | [1][10] |
| Container Headspace | Minimum 1 inch or not filled beyond the neck | [7][12] |
| Maximum Storage Time in SAA (partially full) | Up to 1 year | [7][10] |
| Removal Time After Container is Full | Within 3 calendar days | [7][10] |
| Secondary Containment Capacity | 110% of the largest container or 10% of total volume | [10] |
Disposal of Empty Containers
-
Acutely Hazardous Waste Containers: Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][8]
-
Other Hazardous Waste Containers: Containers that held other hazardous waste should be emptied of all contents, air-dried, and have their labels defaced before being discarded as regular trash or recycled.[1][5]
Visual Workflow for Disposal of this compound
Caption: Decision workflow for proper chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Laboratory Hazardous Material & Waste Disposal | California State University Monterey Bay [csumb.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
